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1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid Documentation Hub

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  • Product: 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid
  • CAS: 1483329-91-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Methodology of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid

Executive Summary As a Senior Application Scientist, I frequently encounter the need for sterically constrained, halogenated building blocks in the design of novel active pharmaceutical ingredients (APIs). 1-[(2-Bromophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for sterically constrained, halogenated building blocks in the design of novel active pharmaceutical ingredients (APIs). 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid (CAS: 1483329-91-4) is a highly specialized intermediate that fulfills this role[1]. By fusing a rigid cyclopropane ring with an ortho-brominated benzyl system, this molecule provides a unique spatial trajectory for its functional groups. This whitepaper provides an in-depth analysis of its structural descriptors, thermodynamic properties, and a self-validating synthetic protocol designed for high yield and high purity.

Chemical Structure & Molecular Descriptors

The architecture of this molecule is defined by three distinct functional domains, each contributing to its utility in organic synthesis and medicinal chemistry:

  • The Cyclopropane Core: Unlike acyclic alkanes, the C-C bonds in a cyclopropane ring possess higher p-character, while the exocyclic C-C bonds possess higher s-character (sp²-like). This structural rigidity restricts the conformational freedom of attached groups and slightly increases the acidity of the adjacent carboxylic acid.

  • The Carboxylic Acid Moiety: Serves as the primary handle for downstream functionalization (e.g., amide bond formation, esterification, or decarboxylative cross-coupling).

  • The Ortho-Bromobenzyl Group: The bromine atom at the ortho position introduces severe steric hindrance, locking the benzyl group into specific rotameric conformations. Furthermore, the aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Quantitative Chemical Data

The following table summarizes the core molecular descriptors and physical data for the compound[1][2]:

PropertyValue
IUPAC Name 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid
CAS Registry Number 1483329-91-4
Molecular Formula C₁₁H₁₁BrO₂
Molecular Weight 255.11 g/mol
Exact Mass ~253.994 Da
Physical State Solid Powder (at Room Temperature)
SMILES C1CC1(CC2=CC=CC=C2Br)C(=O)O
Topological Polar Surface Area (TPSA) 37.3 Ų (Calculated for free acid)
GHS Hazard Statements H302, H315, H319, H335

Pharmacophore Utility & Binding Logic

In drug development, the spatial arrangement of functional groups dictates target affinity. The cyclopropane ring acts as a steric constraint, reducing the entropic penalty upon binding to a target protein. The ortho-bromine can participate in halogen bonding —a highly directional interaction where the electron-deficient "sigma-hole" of the bromine atom interacts with Lewis bases (like protein backbone carbonyls).

Pharmacophore Core 1-[(2-Bromophenyl)methyl] cyclopropane-1-carboxylic acid Br Ortho-Bromine (Halogen Bond Donor) Core->Br COOH Carboxylic Acid (H-Bond / Ionic) Core->COOH Cyclo Cyclopropane Ring (Steric Constraint) Core->Cyclo Target1 Protein Backbone Carbonyl (Lewis Base) Br->Target1 Sigma-Hole Interaction Target2 Basic Amino Acid (e.g., Arg, Lys) COOH->Target2 Salt Bridge / H-Bond Target3 Hydrophobic Pocket Cyclo->Target3 Shape Complementarity

Diagram 1: Pharmacophore interaction model highlighting the compound's binding modalities.

Synthetic Methodology & Experimental Workflow

The synthesis of 1-alkylated cyclopropanecarboxylic acids relies on the generation of a stable enolate, followed by an Sₙ2 alkylation[3].

Causality Behind Experimental Choices
  • Base Selection (LDA): We utilize Lithium Diisopropylamide (LDA) rather than alkoxides. Alkoxides would cause transesterification or fail to fully deprotonate the α-carbon. LDA is sterically hindered and non-nucleophilic, ensuring quantitative enolization.

  • Cryogenic Conditions (-78 °C): Conducting the deprotonation at -78 °C prevents unwanted side reactions, such as the Claisen condensation of the ester with itself.

  • Hydrolysis Reagent (LiOH): Lithium hydroxide is specifically selected over sodium hydroxide for the final hydrolysis. The lithium cation acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This electrophilic activation is critical for overcoming the significant steric shielding provided by the cyclopropane ring and the bulky ortho-bromobenzyl moiety.

Step-by-Step Protocol

Step 1: Enolate Formation

  • Charge an oven-dried, argon-purged Schlenk flask with anhydrous Tetrahydrofuran (THF) and diisopropylamine (1.1 equivalents).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-Butyllithium (1.05 equivalents, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA.

  • Add methyl cyclopropane-1-carboxylate (1.0 equivalent) dropwise. Stir for 1 hour at -78 °C.

    • Self-Validation Check: Quench a 0.1 mL aliquot with D₂O. ¹H-NMR analysis should reveal >95% deuterium incorporation at the α-position, confirming quantitative enolate formation.

Step 2: Sₙ2 Alkylation 5. Dissolve 2-bromobenzyl bromide (1.1 equivalents) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C. 6. Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours. 7. Quench the reaction with saturated aqueous NH₄Cl and extract with Ethyl Acetate (EtOAc). Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the intermediate ester.

Step 3: Sterically Hindered Hydrolysis 8. Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O. 9. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 5.0 equivalents). Heat the mixture to 65 °C (reflux) for 12-16 hours. 10. Cool the mixture, remove organic solvents under reduced pressure, and acidify the remaining aqueous layer with 1M HCl to pH ~2. 11. Extract the precipitated product with EtOAc, dry, and concentrate. Purify via recrystallization (e.g., from heptane/EtOAc) to yield pure 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid.

SynthesisWorkflow A Methyl cyclopropane -1-carboxylate B Lithium Enolate Intermediate A->B LDA, THF, -78°C (Deprotonation) C Alkylated Ester Intermediate B->C 2-Bromobenzyl bromide (SN2 Alkylation) D 1-[(2-Bromophenyl)methyl] cyclopropane-1-carboxylic acid C->D 1. LiOH, H2O/MeOH 2. HCl (Hydrolysis)

Diagram 2: Three-step synthetic workflow from methyl cyclopropane-1-carboxylate to the final acid.

References

  • American Elements. "CAS 1483329-91-4 | AMERICAN ELEMENTS®". American Elements Product Database. Available at:[Link]

  • Cope, A. C., Holmes, H. L., & House, H. O. "The Alkylation of Esters and Nitriles". Organic Reactions, Volume 09. Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide on CAS 1483329-91-4: Analytical Determination of Molecular Weight, Density, and Exact Mass

Introduction In modern fragment-based drug discovery (FBDD) and complex organic synthesis, halogenated cyclopropane derivatives serve as critical rigidified scaffolds. CAS 1483329-91-4, chemically identified as 1, is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern fragment-based drug discovery (FBDD) and complex organic synthesis, halogenated cyclopropane derivatives serve as critical rigidified scaffolds. CAS 1483329-91-4, chemically identified as 1, is a prime example of such a building block[1]. As a Senior Application Scientist, I frequently encounter the need to rigorously validate the physicochemical properties of such precursors before they are integrated into multi-step synthetic pipelines.

This whitepaper provides an authoritative, in-depth protocol for the analytical determination and validation of the molecular weight, exact mass, and density of CAS 1483329-91-4. Rather than merely listing specifications, this guide explores the causality behind the selected analytical techniques, ensuring that every protocol functions as a self-validating system.

Physicochemical Profiling

Before initiating empirical analysis, it is necessary to establish the theoretical baseline for2[2]. The presence of the bromine atom introduces a distinct isotopic signature, while the cyclopropane ring and carboxylic acid moiety dictate its spatial and intermolecular packing behaviors.

Table 1: Core Physicochemical Properties of CAS 1483329-91-4

PropertyValueAnalytical Relevance
IUPAC Name 1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acidStructural identification
Molecular Formula C11H11BrO2Stoichiometric baseline
Molecular Weight 255.11 g/mol Bulk synthetic calculations
Exact Mass (Monoisotopic) 253.99424 DaHRMS target identification
Predicted Density ~1.55 - 1.67 g/cm³Crystal packing & formulation

(Note: The density is estimated based on structural analogs such as 1-(4-bromophenyl)cyclopropanecarboxylic acid, which exhibits a predicted density of 3[3].)

Exact Mass Determination via High-Resolution Mass Spectrometry (HRMS)

The Causality: Bromine possesses two naturally occurring stable isotopes: 79Br (50.69%) and 81Br (49.31%). Standard low-resolution mass spectrometry will yield a broad M and M+2 doublet. To unequivocally confirm the identity of CAS 1483329-91-4 and exclude isobaric impurities, High-Resolution Mass Spectrometry (HRMS) using an Orbitrap or Q-TOF analyzer is mandatory. We target the exact monoisotopic mass of 253.99424 Da.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 1.0 mg of CAS 1483329-91-4 in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

  • Lock Mass Calibration: Infuse a continuous stream of Leucine Enkephalin (m/z 554.2615 in negative ion mode) via a secondary reference sprayer. Why? This acts as an internal standard, correcting for subtle temperature or voltage drifts in the mass analyzer in real-time, ensuring sub-ppm mass accuracy.

  • Ionization: Operate the Electrospray Ionization (ESI) source in negative mode to facilitate the deprotonation of the carboxylic acid group, yielding the [M-H]- ion.

  • Data Acquisition: Scan the m/z range of 100-500 with a resolution setting of at least 70,000 (at m/z 200).

  • Isotopic Pattern Analysis: Verify the presence of the [M-H]- monoisotopic peak at m/z 252.9870 (accounting for the loss of a proton) and the corresponding 81Br isotope peak at m/z 254.9849. The intensity ratio must be approximately 1:1.

HRMS_Workflow A Sample Prep: CAS 1483329-91-4 in MeOH B Electrospray Ionization (ESI Negative Mode) A->B D Orbitrap/Q-TOF Analyzer (Resolution > 70,000) B->D C Real-Time Calibration (Leucine Enkephalin Lock Mass) C->B E Data Processing: Exact Mass & Isotopic Pattern D->E

Caption: High-Resolution Mass Spectrometry workflow for exact mass and isotopic pattern determination.

True Density Determination via Helium Gas Pycnometry

The Causality: For solid crystalline powders like CAS 1483329-91-4, bulk density measurements are highly inaccurate due to interstitial air voids between particles. To determine the true skeletal density (critical for evaluating crystal packing efficiency and downstream formulation), Helium Gas Pycnometry is the gold standard. Helium's small atomic radius allows it to penetrate the finest pores of the powder without adsorbing onto the surface.

Self-Validating Protocol:

  • Instrument Calibration: Prior to sample analysis, calibrate the pycnometer using NIST-traceable tungsten carbide spheres of a precisely known volume. Why? This validates the internal volume of the sample chamber ( Vc​ ) and reference chamber ( Vr​ ), ensuring the system is leak-free and thermodynamically stable.

  • Sample Preparation: Accurately weigh approximately 2.0 g of CAS 1483329-91-4 powder using a micro-analytical balance (±0.01 mg). Record this mass ( m ).

  • Purging: Place the sample into the chamber and subject it to 10 purge cycles with ultra-high purity (99.999%) helium gas. This displaces any atmospheric moisture or trapped air within the powder matrix.

  • Pressurization & Expansion: Pressurize the sample chamber to a known pressure ( P1​ ). Open the expansion valve to allow the helium to expand into the reference chamber, and record the equilibrium pressure ( P2​ ).

  • Volume Calculation: Calculate the skeletal volume ( Vs​ ) using Boyle's Law: Vs​=Vc​−[Vr​/((P1​/P2​)−1)] .

  • Density Computation: Divide the recorded mass ( m ) by the calculated skeletal volume ( Vs​ ) to yield the true density in g/cm³.

Pycnometry N1 Weigh Solid Sample (Analytical Balance) N3 Load into Chamber & Purge with Helium N1->N3 N2 System Calibration (NIST Tungsten Spheres) N2->N1 N4 Pressurize (P1) & Expand to Ref Chamber (P2) N3->N4 N5 Calculate Skeletal Volume (Boyle's Law) N4->N5 N6 Compute True Density (Mass / Volume) N5->N6

Caption: Gas pycnometry logical workflow for determining the true skeletal density of solid compounds.

Molecular Weight Validation via UHPLC-UV-MS

The Causality: While HRMS confirms the exact mass of the active pharmaceutical ingredient (API) fragment, it is crucial to validate the average molecular weight (255.11 g/mol ) in a chromatographic context to ensure the bulk material behaves as expected and is free from degradation products (e.g., debromination).

Self-Validating Protocol:

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Orthogonal Detection: Route the eluent through a Photodiode Array (PDA) detector set to 254 nm (targeting the bromophenyl chromophore) before entering a single quadrupole mass spectrometer. Why? UV detection quantifies purity, while MS confirms the mass of the main peak, ensuring that the primary UV-absorbing species corresponds to the target molecular weight.

  • Data Interpretation: The mass spectrum extracted from the primary chromatographic peak must display the characteristic isotopic cluster centered around the average molecular weight of the deprotonated species.

PropertyLogic C CAS 1483329-91-4 (C11H11BrO2) MW Molecular Weight (255.11 g/mol) Validated via UHPLC-MS C->MW EM Exact Mass (253.99424 Da) Validated via HRMS C->EM D Density (~1.55 g/cm³) Validated via Pycnometry C->D

Caption: Logical relationship between core physicochemical properties and their validation methods.

Conclusion

The rigorous characterization of CAS 1483329-91-4 requires a multi-faceted analytical approach. By employing HRMS with real-time lock mass calibration, we secure the exact mass and isotopic fidelity of the brominated scaffold. Concurrently, helium gas pycnometry provides an uncompromised assessment of the true skeletal density, free from the artifacts of bulk powder packing. These self-validating methodologies ensure that researchers and drug development professionals can integrate this building block into their pipelines with absolute confidence in its structural and physical integrity.

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Foundational

Synthesis Pathways and Reaction Mechanisms for 1-(2-Bromobenzyl)cyclopropanecarboxylic Acid

Abstract The incorporation of cyclopropyl rings into pharmaceutical active ingredients (APIs) is a highly effective strategy for restricting conformational flexibility, improving metabolic stability, and enhancing target...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of cyclopropyl rings into pharmaceutical active ingredients (APIs) is a highly effective strategy for restricting conformational flexibility, improving metabolic stability, and enhancing target binding affinity. 1-(2-Bromobenzyl)cyclopropanecarboxylic acid is a critical, sterically encumbered intermediate used in the synthesis of complex spirocyclic scaffolds and heavily functionalized pharmacophores. This whitepaper provides an in-depth technical analysis of the synthetic pathways, mechanistic causality, and validated experimental protocols required to synthesize this molecule with high yield and purity.

Retrosynthetic Analysis and Strategic Disconnections

The structural complexity of 1-(2-Bromobenzyl)cyclopropanecarboxylic acid arises from its fully substituted quaternary carbon center at the cyclopropane ring. A retrosynthetic analysis reveals two primary disconnections:

  • C–C Bond Formation (Alkylation): Disconnection of the benzyl-cyclopropyl bond leads to a cyclopropyl enolate equivalent and 2-bromobenzyl bromide (CAS 3433-80-5)[1].

  • Functional Group Interconversion (Hydrolysis): The carboxylic acid moiety can be unmasked from either a nitrile or an ester precursor.

While historical methods for synthesizing 1-benzylcyclopropanecarboxylic acid derivatives relied on the Haller-Bauer cleavage of non-enolizable ketones[2], modern synthetic logic dictates the direct alkylation of cyclopropanecarbonitrile[3] or ethyl cyclopropanecarboxylate[4] due to superior atom economy and regiocontrol.

Comparative Synthetic Pathways

To establish a self-validating protocol, we must evaluate the two most viable synthetic routes. Both routes utilize 2-bromobenzyl bromide as the electrophile but differ in their choice of the cyclopropyl nucleophile.

Route A: Nitrile Alkylation (The Benchchem Protocol)

This route utilizes cyclopropanecarbonitrile as the core building block[3]. The alpha-proton of the nitrile is deprotonated using a strong base (e.g., Lithium diisopropylamide, LDA), followed by quenching with 2-bromobenzyl bromide.

  • Drawback: The subsequent hydrolysis of the sterically hindered quaternary nitrile to the carboxylic acid requires exceptionally harsh conditions (e.g., KOH in ethylene glycol at 150 °C or concentrated H₂SO₄ reflux). These conditions risk debromination or nucleophilic aromatic substitution of the ortho-bromo substituent.

Route B: Ester Alkylation (The Preferred Route)

This route employs ethyl cyclopropanecarboxylate. Deprotonation with LDA at cryogenic temperatures generates a stable lithium enolate, which undergoes an Sₙ2 reaction with 2-bromobenzyl bromide.

  • Advantage: The resulting ester is saponified using mild basic conditions (LiOH in THF/MeOH/H₂O), which perfectly preserves the integrity of the ortho-bromoarene[4].

Quantitative Pathway Comparison
ParameterRoute A (Nitrile Pathway)Route B (Ester Pathway)Causality / Impact
pKa of α-Proton ~31~25Esters require less forcing conditions for quantitative enolization.
Alkylation Yield 75 - 80%85 - 92%Ester enolates exhibit superior nucleophilicity and lower self-condensation.
Hydrolysis Conditions 150 °C, KOH, 24h60 °C, LiOH, 12hMild ester saponification prevents ortho-bromo degradation.
Overall Yield 45 - 55%70 - 80%Route B is highly scalable and minimizes late-stage yield loss.

Mechanistic Insights: Enolization and Steric Trajectory

Understanding the causality behind the reaction conditions in Route B is critical for successful execution.

The Enolization Step

The α-proton of ethyl cyclopropanecarboxylate is relatively unreactive due to the high s-character of the cyclopropyl C-H bonds. LDA (pKa ~36) is strictly required over weaker bases like NaH. LDA provides rapid, irreversible, and quantitative deprotonation at -78 °C, forming a planar lithium enolate. The lithium counterion coordinates with the ester oxygen, stabilizing the intermediate and preventing ketene formation.

The Sₙ2 Alkylation Trajectory

The attack of the cyclopropyl enolate on 2-bromobenzyl bromide is highly sensitive to sterics. The ortho-bromo group on the electrophile (CAS 3433-80-5)[1] creates a significant steric shield around the benzylic carbon. Consequently, the Sₙ2 transition state is higher in energy compared to an unsubstituted benzyl bromide. While the Sₙ2 attack initiates at -78 °C, the reaction mixture must be allowed to warm to room temperature to overcome this kinetic barrier and achieve complete conversion.

Mechanism Step1 Step 1: Deprotonation LDA abstracts α-proton forming planar lithium enolate Step2 Step 2: SN2 Attack Enolate π-system attacks 2-bromobenzyl bromide Step1->Step2 Transition State Step3 Step 3: Steric Shielding Ortho-bromo group dictates approach trajectory Step2->Step3 Stereoelectronic Control Step4 Step 4: Hydrolysis Hydroxide attacks ester carbonyl forming carboxylate Step3->Step4 Aqueous Workup

Mechanistic sequence highlighting enolate formation, SN2 trajectory, and steric control.

Experimental Workflow & Self-Validating Protocol

The following protocol details the optimized synthesis of 1-(2-Bromobenzyl)cyclopropanecarboxylic acid via Route B.

Workflow A Ethyl cyclopropane- carboxylate B Lithium Enolate (Intermediate) A->B LDA, THF -78°C C Ethyl 1-(2-bromobenzyl) cyclopropanecarboxylate B->C 2-Bromobenzyl bromide (-78°C to RT) D 1-(2-Bromobenzyl) cyclopropanecarboxylic acid C->D LiOH, THF/H2O/MeOH (Saponification)

Workflow for the synthesis of 1-(2-Bromobenzyl)cyclopropanecarboxylic acid via ester alkylation.

Step 1: Synthesis of Ethyl 1-(2-bromobenzyl)cyclopropanecarboxylate

Rationale: Cryogenic conditions prevent side reactions, while the slow addition of the electrophile prevents dialkylation.

  • Preparation of LDA: To a flame-dried, argon-purged Schlenk flask, add anhydrous THF (50 mL) and diisopropylamine (15.4 mmol, 1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (15.4 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Enolization: Add ethyl cyclopropanecarboxylate (14.0 mmol, 1.0 equiv) dropwise over 10 minutes. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Dissolve 2-bromobenzyl bromide (15.4 mmol, 1.1 equiv)[1] in anhydrous THF (10 mL) and add dropwise to the enolate solution.

  • Maturation: Maintain at -78 °C for 2 hours, then remove the cooling bath and allow the reaction to warm to room temperature slowly over 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate ester.

Step 2: Saponification to 1-(2-Bromobenzyl)cyclopropanecarboxylic Acid

Rationale: The quaternary cyclopropyl center severely restricts the trajectory of hydroxide attack. A mixed solvent system (THF/MeOH/H₂O) is critical: MeOH enhances the solubility of the lipophilic ester, while water provides the nucleophile.

  • Hydrolysis: Dissolve the purified ethyl 1-(2-bromobenzyl)cyclopropanecarboxylate (10.0 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (40 mL).

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (50.0 mmol, 5.0 equiv).

  • Heating: Heat the mixture to 60 °C and stir vigorously for 12-16 hours. Monitor completion via TLC (disappearance of the ester spot).

  • Acidification (Critical Step): Cool the mixture to room temperature and evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (20 mL) to remove unreacted organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 using 2M HCl. The product, 1-(2-Bromobenzyl)cyclopropanecarboxylic acid, will precipitate as a white solid.

  • Isolation: Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the pure target compound.

References

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. (Details on the preparation of 1-Benzylcyclopropanecarboxylic acid). Retrieved April 4, 2026.[Link]

  • Chemistry-Chemists (Organic Reactions, Vol 09). The Cleavage of Non-Enolizable Ketones with Sodium Amide. The Haller-Bauer reaction. Retrieved April 4, 2026.[Link]

Sources

Exploratory

Thermodynamic Stability and Solid-State Profiling of CAS 1483329-91-4 at Room Temperature

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary CAS 1483329-91-4, chemically identified as 1[1], is a conformationally restric...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

CAS 1483329-91-4, chemically identified as 1[1], is a conformationally restricted building block highly valued in medicinal chemistry. Despite the inherent high potential energy of its cyclopropane core, the compound exhibits remarkable solid-state stability at room temperature (RT)[1]. This whitepaper dissects the thermodynamic principles governing its kinetic inertness and outlines self-validating experimental protocols to quantify its shelf-life, adhering to the latest international regulatory standards.

Structural Thermodynamics & Kinetic Inertness

The thermodynamic stability of CAS 1483329-91-4 at room temperature is a complex interplay of ring strain, steric shielding, and crystal lattice thermodynamics.

  • Cyclopropane Ring Strain vs. Kinetic Barrier: The cyclopropane ring possesses an 2[2]. While this makes the molecule thermodynamically "loaded," the activation energy required to cleave the bent C-C σ-bonds is exceptionally high without a transition metal catalyst (e.g., Palladium). Consequently, at 25°C, the ring remains kinetically inert.

  • Solid-State Lattice Stabilization: As a solid powder at room temperature[1], the carboxylic acid moiety forms strong intermolecular hydrogen-bonded dimers. This dimerization significantly lowers the free energy of the crystal lattice, anchoring the molecule and preventing spontaneous degradation or polymorphic shifts.

  • Steric Shielding: The ortho-bromo substitution on the phenyl ring provides substantial steric hindrance around the benzylic position, protecting it from auto-oxidation and nucleophilic attack.

Degradation Pathways & Mechanistic Causality

Understanding how to break the stability of CAS 1483329-91-4 is essential for designing forced degradation studies.

  • Thermal Decarboxylation: Cyclopropane carboxylic acid derivatives typically3[3]. At these elevated temperatures, the thermal energy surpasses the kinetic barrier, leading to decarboxylation and subsequent ring-opening.

  • Photolytic Vulnerability: While thermodynamically stable in the dark, the C-Br bond is susceptible to homolytic cleavage under intense UV irradiation, necessitating light-resistant storage.

G A CAS 1483329-91-4 Solid State B Cyclopropane Ring Strain (~29 kcal/mol) A->B Kinetic Inertness at RT C Carboxylic Acid (H-Bond Dimers) A->C Lattice Stabilization D Ortho-Bromo (Steric Shielding) A->D C-Br Bond Integrity E High Temp (>465 K) Decarboxylation / Ring Opening B->E Thermal Activation

Fig 1. Mechanistic pathways governing the thermodynamic stability of CAS 1483329-91-4.

Experimental Methodologies for Stability Validation

To validate the thermodynamic stability of CAS 1483329-91-4, we employ a self-validating orthogonal approach. This ensures compliance with the 4[4] and the core 5[5].

Protocol 1: Isothermal Microcalorimetry (IMC) for Ambient Thermodynamic Profiling

Causality: Traditional accelerated stability testing (e.g., 40°C/75% RH) can force degradation pathways that do not naturally occur at room temperature. 6[6]. This provides a true thermodynamic baseline without altering the reaction mechanism. Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 100.0 mg of CAS 1483329-91-4 powder into a sterilized glass ampoule and seal hermetically.

  • Thermal Equilibration: Lower the ampoule into the IMC thermostat maintained at exactly 25.000 °C. Allow 45 minutes for the dissipation of frictional heat caused by handling.

  • Data Acquisition: Continuously record the heat flow (dQ/dt) for 7 to 14 days.

  • Self-Validation & Analysis: The system is self-validating; a stable heat flow baseline of < 0.5 µW/g confirms the absolute absence of exothermic degradation or polymorphic transitions. If heat flow remains near zero, the system is thermodynamically stable at RT.

Protocol 2: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

Causality: While IMC proves RT stability, DSC/TGA maps the thermal activation barrier required to break the kinetic inertness of the cyclopropane ring, establishing the absolute limits of the compound's stability. Step-by-Step Methodology:

  • Sample Loading: Place 5.0 mg of the compound into an aluminum crucible with a pinhole lid to allow gas escape.

  • Heating Profile: Heat the sample from 25°C to 300°C at a precise rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Data Interpretation: Record the onset of the melting endotherm and any subsequent exothermic events (indicating ring-opening or decarboxylation).

Workflow Start Solid-State Sample (CAS 1483329-91-4) IMC Isothermal Microcalorimetry 25°C, µW Heat Flow Start->IMC Thermodynamic Profiling DSC Differential Scanning Calorimetry (DSC) Start->DSC Thermal Stress HPLC HPLC / LC-MS Chemical Integrity Start->HPLC ICH Q1A Compliant Data Predictive Shelf-Life Model (Kinetic Data) IMC->Data DSC->Data HPLC->Data

Fig 2. Self-validating experimental workflow for solid-state thermodynamic profiling.

Quantitative Data Presentation

Table 1: Thermodynamic and Physicochemical Profile
ParameterValueCausality / Implication
IUPAC Name 1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acidConformationally restricted building block
Molecular Weight 255.11 g/mol [1]Optimal for small-molecule drug design
Physical State Solid (Powder)[1]Facilitates crystalline lattice stabilization
Storage Temperature Room Temperature (RT)[1]Indicates high thermodynamic stability at 25°C
Ring Strain Energy ~29 kcal/mol[2]High potential energy, but kinetically trapped
Thermal Decomposition > 465 K (Estimated)[3]Requires high heat to overcome kinetic barrier

References

  • American Elements. "CAS 1483329-91-4 | 1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid." American Elements. 1

  • International Council for Harmonisation (ICH). "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." ICH.org. 5

  • U.S. Food and Drug Administration (FDA). "Q1 Stability Testing of Drug Substances and Drug Products - Draft Guidance for Industry." FDA.gov. 4

  • Lab Manager. "Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life." Labmanager.com. 6

  • ACS Catalysis. "C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid." ACS Publications. 2

  • Journal of Chemical & Engineering Data. "Measurements of Vapor Pressure, Heat Capacity, and Density along the Saturation Line for Cyclopropane Carboxylic Acid..." ACS Publications. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Palladium-Catalyzed Functionalization of 1-(2-Bromobenzyl)cyclopropanecarboxylic Acid

Target Audience: Synthetic Chemists, Methodology Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Strategic Rationale In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Methodology Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

In modern drug discovery, the incorporation of rigid, spirocyclic, and bridged architectures is a proven strategy to improve metabolic stability and target selectivity. 1-(2-Bromobenzyl)cyclopropanecarboxylic acid is a highly versatile, bifunctional building block that perfectly serves this paradigm. It features an ortho-bromobenzyl moiety primed for oxidative addition and a cyclopropanecarboxylic acid that acts both as a directing group and a highly reactive site for C(sp3)–H activation[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic reaction schemes. Here, we dissect the divergent reactivity of this substrate under palladium catalysis. By tuning the ligand environment and solvent system, chemists can selectively drive the reaction down two distinct pathways:

  • Intramolecular C(sp3)–H Annulation: Yielding complex, fused spiro-indane/tetralin scaffolds.

  • Intermolecular Cross-Coupling: Enabling Suzuki-Miyaura or Buchwald-Hartwig functionalization of the aryl bromide while preserving the cyclopropane ring for downstream amide coupling[2].

Mechanistic Insights: The Causality of Catalysis

Understanding the interplay between the substrate's geometry and the palladium catalytic cycle is critical for rational reaction optimization.

The Cyclopropane Advantage

The cyclopropane ring possesses unusually high s-character in its C–H bonds (approaching sp2 hybridization). This increases the acidity of these protons and lowers the activation barrier for metal insertion compared to standard aliphatic chains[3]. When paired with a free carboxylic acid, the substrate acts as its own directing group. The carboxylate binds to the Pd(II) center, bringing the metal into perfect spatial proximity with the cyclopropyl C–H bond.

Ligand-Enabled Concerted Metalation-Deprotonation (CMD)

For intramolecular annulation, the rate-limiting step is the cleavage of the C(sp3)–H bond. The introduction of Mono-N-Protected Amino Acid (MPAA) ligands (e.g., Boc-Val-OH) is transformative. The amino acid acts as a bidentate ligand that not only stabilizes the Pd(II) species but also functions as an internal, relay base to abstract the proton via a six-membered transition state (the CMD pathway)[4].

Mechanism A 1-(2-Bromobenzyl) cyclopropanecarboxylic acid B Oxidative Addition [Pd(0) to Pd(II)] A->B Pd(0) Catalyst C Carboxylate Coordination & Ligand Exchange B->C Ar-Br Cleavage D Concerted Metalation- Deprotonation (CMD) C->D MPAA Ligand E Palladacycle Intermediate D->E C(sp3)-H Cleavage F Reductive Elimination (Spiro/Fused Product) E->F C-C Bond Formation F->B Pd(0) Regeneration

Catalytic cycle of Pd-catalyzed C(sp3)-H annulation of 1-(2-bromobenzyl)cyclopropanecarboxylic acid.

Optimization Data & Parameter Selection

To demonstrate the sensitivity of the C(sp3)–H annulation pathway to reaction parameters, we summarize the optimization landscape below. Notice how the solvent and ligand choices dictate the success of the reaction[5].

Table 1: Optimization of Intramolecular C(sp3)-H Annulation Conditions

EntryPalladium SourceLigandBaseSolventYield (%)Causality / Observation
1Pd(OAc)₂ (10 mol%)NoneK₂CO₃DMF15%Lack of CMD-enabling ligand stalls the cycle at Pd(II).
2Pd(OAc)₂ (10 mol%)PPh₃K₂CO₃Toluene22%Standard phosphines favor protodehalogenation over C-H activation.
3Pd(OAc)₂ (10 mol%)Boc-Val-OHK₂CO₃Toluene58%MPAA ligand enables CMD, but solvent polarity limits base solubility.
4Pd(OAc)₂ (10 mol%)Boc-Val-OHCs₂CO₃HFIP89% Optimal: HFIP stabilizes cationic Pd; Cs+ enhances carboxylate solubility.
5Pd₂(dba)₃ (5 mol%)XPhosCs₂CO₃HFIP41%Bulky biaryl phosphines shift preference toward intermolecular coupling.

Experimental Protocols

Protocol A: Intramolecular C(sp3)–H Annulation (Spirocycle Synthesis)

This protocol utilizes a self-validating analytical checkpoint to ensure catalytic turnover.

Reagents:

  • 1-(2-Bromobenzyl)cyclopropanecarboxylic acid (1.0 equiv, 0.5 mmol)

  • Pd(OAc)₂ (0.1 equiv, 10 mol%)

  • Boc-Val-OH (0.2 equiv, 20 mol%)

  • Cs₂CO₃ (2.5 equiv, 1.25 mmol)

  • Hexafluoroisopropanol (HFIP) (0.2 M, 2.5 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, Boc-Val-OH, and Cs₂CO₃.

    • Expert Insight: Weighing the hygroscopic Cs₂CO₃ inside a glovebox prevents moisture-induced quenching of the active Pd species.

  • Substrate Addition: Add the 1-(2-Bromobenzyl)cyclopropanecarboxylic acid to the tube.

  • Solvent Introduction & Degassing: Add HFIP. Seal the tube with a septum and perform three cycles of freeze-pump-thaw. Backfill with Argon.

    • Causality: HFIP is a strong hydrogen-bond donor that disrupts substrate aggregation and stabilizes the high-energy palladacycle intermediate. Oxygen must be rigorously excluded to prevent the irreversible oxidation of Pd(0) to inactive Pd(II) dead-end complexes.

  • Thermal Activation: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 16 hours.

  • Self-Validating Checkpoint (LC-MS): At 16 hours, sample 5 µL of the reaction. Dilute in MeCN and inject into the LC-MS.

    • Validation: The reaction is complete when the distinct 1:1 isotopic doublet of the starting material (M+H ~255/257) completely disappears, replaced by a single mass peak corresponding to the des-bromo annulated product (M+H ~175).

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via reverse-phase chromatography.

Protocol B: Intermolecular Suzuki-Miyaura Cross-Coupling

For applications where the cyclopropane must remain intact for later derivatization.

Reagents:

  • 1-(2-Bromobenzyl)cyclopropanecarboxylic acid (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid (1.5 equiv, 0.75 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₃PO₄ (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Reagent Assembly: Charge a vial with the substrate, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

    • Causality: Pd(dppf)Cl₂ is selected because its large bite angle forces the aryl groups on the Pd(II) intermediate closer together, accelerating reductive elimination and overcoming the steric bulk of the ortho-substituted benzyl group.

  • Solvent Addition: Add the Dioxane/H₂O mixture.

    • Expert Insight: Water is strictly required here to hydroxylate the boronic acid, converting it into a reactive boronate complex capable of transmetalating with the Pd(II)-halide species.

  • Reaction Execution: Sparge the mixture with Argon for 10 minutes, seal, and heat at 80 °C for 8 hours.

  • Workup & Isolation: Acidify the aqueous layer to pH 3 using 1M HCl (to ensure the carboxylic acid is protonated and partitions into the organic phase). Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

Troubleshooting & Best Practices

  • Issue: High levels of protodehalogenation (reduction of Ar-Br to Ar-H).

    • Root Cause: Moisture in the system or the use of an overly electron-rich phosphine ligand that slows down reductive elimination, allowing background protodemetalation to outcompete C–H activation.

    • Solution: Ensure HFIP is stored over molecular sieves. Switch to the MPAA ligand system (Protocol A) which bypasses traditional phosphine-related side reactions.

  • Issue: Cyclopropane Ring-Opening.

    • Root Cause: Excessive heating (>110 °C) in the presence of strong bases can trigger β-carbon elimination or nucleophilic ring-opening of the strained cyclopropane.

    • Solution: Strictly maintain the reaction temperature at 90 °C. If ring-opening persists, switch the base from Cs₂CO₃ to a milder alternative like K₂HPO₄.

Sources

Application

Application Note: 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid as a Strategic Building Block in Drug Discovery

Executive Summary & Rationale In modern drug discovery, the transition from planar, sp2-hybridized aromatic molecules to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical success rates—a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern drug discovery, the transition from planar, sp2-hybridized aromatic molecules to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical success rates—a paradigm widely known as "Escape from Flatland"[1]. 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid (CAS: 1483329-91-4) is a premium, bifunctional building block engineered specifically for this purpose.

This molecule features a conformationally restricted cyclopropane core that dictates the 3D vector of its attached functional groups. By locking the dihedral angles of the benzylic spacer, the cyclopropane ring reduces the entropic penalty upon target binding. Furthermore, the molecule presents two orthogonal reactive handles: an aliphatic carboxylic acid and an ortho-substituted aryl bromide. This dual reactivity allows for divergent, late-stage functionalization, making it an invaluable scaffold for generating structurally complex libraries.

Structural Advantages & Causality

To understand the utility of this building block, one must analyze the causality behind its structural features:

  • Conformational Restriction : Unlike flexible aliphatic chains (e.g., linear alkanes), the cyclopropane ring restricts the rotation of the benzylic group. This rigidity ensures that the exit vectors of the derivatives are precisely defined, which is critical for structure-based drug design (SBDD).

  • Orthogonal Reactivity : The molecule allows for sequential cross-coupling without the need for protecting groups. The carboxylic acid can undergo acylation or radical decarboxylation, while the aryl bromide is primed for transition-metal-catalyzed C–C or C–Heteroatom bond formation.

  • Metabolic Shielding : The neopentyl-like steric environment at the C1 position of the cyclopropane ring shields the carboxylic acid (and its subsequent amide/ester derivatives) from rapid enzymatic hydrolysis, significantly improving in vivo metabolic stability.

Physicochemical Profiling

The following table demonstrates the physicochemical advantages of this building block compared to a traditional, flat analog.

Property2-(2-Bromophenyl)acetic acid (Flat Analog)1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acidDrug Discovery Impact
Fraction sp3 (Fsp3) 0.120.36Higher Fsp3 correlates with improved solubility and lower off-target toxicity[1].
Conformational Flexibility High (Free rotation around α-carbon)Low (Locked by cyclopropane ring)Reduces entropic penalty; fixes 3D exit vectors for tighter target binding.
Metabolic Stability (α-position) Prone to oxidation / enolizationBlocked (Quaternary sp3 carbon)Prevents rapid clearance via α-oxidation; eliminates risk of racemization.
Topological Polar Surface Area 37.3 Ų37.3 ŲIdentical TPSA, but the 3D presentation of the polar group differs significantly.

Divergent Synthetic Workflows & Protocols

The true value of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid lies in its synthetic versatility. Below are three self-validating protocols detailing how to exploit its orthogonal reactivity.

Protocol A: Sterically Hindered Amide Coupling

Objective : Convert the carboxylic acid into a functionalized amide while leaving the aryl bromide intact for downstream coupling. Causality : The cyclopropane ring creates significant steric bulk at the α-position. Standard carbodiimides (like EDC/HOBt) often result in poor yields or the formation of inactive N-acylurea byproducts. Utilizing HATU generates a highly active 7-azabenzotriazole (HOAt) ester. The pyridine nitrogen of HOAt provides neighboring group participation, hydrogen-bonding with the incoming amine to accelerate aminolysis despite the steric hindrance.

Step-by-Step Methodology :

  • Preparation : In an oven-dried flask under nitrogen, dissolve 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid (1.0 equiv, 0.2 M) in anhydrous DMF.

  • Activation : Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling : Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 4–12 hours.

  • Workup : Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Self-Validation : Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 253/255 [M-H]⁻) indicates completion. ¹H NMR of the purified product will show the retention of the benzylic CH2 singlet (~3.2 ppm) and the appearance of amide N-H or alkyl protons.

Protocol B: Suzuki-Miyaura Cross-Coupling at the Aryl Bromide

Objective : Form a C(sp2)–C(sp2) bond at the ortho-position of the phenyl ring, retaining the carboxylic acid. Causality : The aryl bromide is located ortho to the bulky cyclopropylmethyl group. This steric crowding severely impedes the transmetalation step of the catalytic cycle. Employing a bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos accelerates oxidative addition and facilitates transmetalation by stabilizing the monoligated Pd(0) intermediate, preventing catalyst deactivation[2].

Step-by-Step Methodology :

  • Preparation : Charge a Schlenk tube with the building block (1.0 equiv), an aryl boronic acid (1.5 equiv), K3PO4 (3.0 equiv), Pd2(dba)3 (2 mol%), and SPhos (8 mol%).

  • Solvent Addition : Add a degassed mixture of Toluene/H2O (10:1 ratio, 0.1 M).

  • Reaction : Seal the tube and heat to 90 °C for 12 hours under vigorous stirring.

  • Workup : Cool to room temperature, acidify the aqueous layer to pH 3 with 1M HCl (to ensure the carboxylic acid is protonated), and extract with EtOAc.

  • Self-Validation : Track the consumption of the aryl bromide via LC-MS. The distinct 1:1 isotopic pattern of bromine will be replaced by the mass of the cross-coupled biaryl product.

Protocol C: Photoredox-Catalyzed Decarboxylative Cross-Coupling

Objective : Replace the carboxylic acid with an aryl or alkyl group via C(sp3)–C(sp2) bond formation. Causality : Traditional cross-coupling requires pre-functionalized organometallics. Here, the carboxylic acid acts as a traceless activating group. Upon deprotonation, the carboxylate is oxidized by an excited Ir(III) photocatalyst. Extrusion of CO2 generates a highly reactive tertiary cyclopropyl radical, which is rapidly intercepted by a Ni(II) complex to forge a new C–C bond without requiring highly reactive Grignard reagents[3].

Step-by-Step Methodology :

  • Preparation : In a transparent vial, combine the building block (1.0 equiv), an aryl halide (1.5 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), NiCl2·glyme (5 mol%), dtbbpy (5 mol%), and Cs2CO3 (2.0 equiv).

  • Solvent Addition : Add anhydrous, degassed DMF (0.1 M).

  • Irradiation : Irradiate the mixture with a 34 W Blue LED (λ = 450 nm) at room temperature for 24 hours. A cooling fan should be used to maintain ambient temperature.

  • Workup : Dilute with diethyl ether, wash with water and brine, dry over MgSO4, and purify via flash chromatography.

  • Self-Validation : The loss of the carboxylate group is definitively proven by IR spectroscopy (disappearance of the broad O–H stretch at 2500–3000 cm⁻¹ and C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (loss of the carbonyl peak at ~180 ppm).

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single building block, highlighting its utility in library generation.

G Core 1-[(2-Bromophenyl)methyl] cyclopropane-1-carboxylic acid Amide Amide Coupling (HATU, DIPEA) Core->Amide -COOH Reactivity Suzuki Suzuki-Miyaura (Pd-catalyst) Core->Suzuki -Br Reactivity Decarb Photoredox (Ir/Ni Catalysis) Core->Decarb -COOH Reactivity ProdA Functionalized Amide Amide->ProdA ProdB Biaryl Derivative Suzuki->ProdB ProdC C(sp3)-C(sp2) Product Decarb->ProdC

Divergent Synthetic Workflow of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid.

References

  • Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors: Effect of a Cyclopropane Ring To Induce an Alternative Binding Mode. Journal of Medicinal Chemistry - ACS Publications. 1

  • Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society - ACS Publications. 3

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. 2

Sources

Method

Advanced Applications of CAS 1483329-91-4 in Medicinal Chemistry: Synthesis of Conformationally Restricted Spiro- and Fused-Heterocycles

Executive Summary In modern drug discovery, the strategic introduction of conformational restriction is a proven tactic to improve target affinity, metabolic stability, and pharmacokinetic profiles. 1-[(2-bromophenyl)met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic introduction of conformational restriction is a proven tactic to improve target affinity, metabolic stability, and pharmacokinetic profiles. 1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid (CAS 1483329-91-4) is a highly specialized, bifunctional building block that perfectly embodies this strategy[1]. By combining the steric and metabolic benefits of a cyclopropane ring with the synthetic versatility of an ortho-bromo benzyl moiety, this compound serves as an ideal precursor for complex API (Active Pharmaceutical Ingredient) scaffolds, particularly spiro-fused isoquinolinones and benzazepines.

This application note details the structural rationale, physicochemical properties, and a self-validating experimental protocol for utilizing CAS 1483329-91-4 in late-stage API synthesis via intramolecular palladium-catalyzed amidation.

Structural Rationale & The "Cyclopropane Effect"

The Cyclopropane Core

Medicinal chemists frequently replace gem-dimethyl groups with cyclopropane rings. This "cyclopropane effect" reduces the local lipophilicity (logD) while maintaining steric bulk, which often translates to lower hepatic clearance and improved oral bioavailability. Furthermore, the cyclopropane ring locks the dihedral angles of attached substituents, projecting them into precise, predictable exit vectors that can enhance binding inside a target protein's active site.

The Ortho-Bromo Benzyl Exit Vector

CAS 1483329-91-4 features an ortho-bromo substituent on its benzyl ring. While aryl bromides are standard handles for intermolecular Suzuki or Stille cross-couplings, their true value in this scaffold lies in intramolecular cyclization [2]. Once the carboxylic acid is converted into a secondary amide, the proximity of the ortho-bromo group allows for a highly efficient intramolecular Buchwald-Hartwig amination, rapidly generating 3D-rich, spiro-fused heterocyclic systems[3].

Physicochemical Profile

Understanding the baseline properties of CAS 1483329-91-4 is critical for reaction planning, particularly regarding solubility and steric hindrance during activation.

PropertyValue
IUPAC Name 1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid[1]
CAS Number 1483329-91-4[1]
Molecular Formula C11H11BrO2[4]
Molecular Weight 255.11 g/mol [4]
SMILES C1CC1(CC2=CC=CC=C2Br)C(=O)O[1]
Appearance Powder[1]
Storage Room Temperature (RT)[1]

Key Application: Synthesis of Cyclopropa-Fused Isoquinolin-1-ones

Isoquinolinones are privileged pharmacophores found in numerous kinase inhibitors, PARP inhibitors, and GPCR modulators[5],. The synthesis of a cyclopropa-fused isoquinolin-1-one from CAS 1483329-91-4 involves a two-step sequence:

  • Amide Coupling : Activation of the sterically hindered cyclopropane-carboxylic acid.

  • Intramolecular Buchwald-Hartwig Amidation : Palladium-catalyzed C-N bond formation[3].

Synthetic Workflow

Workflow A CAS 1483329-91-4 (Carboxylic Acid) B Amide Intermediate (Linear) A->B Amide Coupling (HATU, DIPEA) C Spiro-Fused Isoquinolin-1-one (API Scaffold) B->C Intramolecular Buchwald-Hartwig (Pd, Base)

Synthetic workflow from CAS 1483329-91-4 to a fused isoquinolin-1-one API scaffold.

Experimental Protocols & Causality

Protocol 1: Sterically Hindered Amide Coupling

The α -position of the carboxylic acid is quaternary (part of the cyclopropane ring), creating significant steric hindrance. Standard coupling reagents like EDC/HOBt often result in poor yields. Causality: We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester, overcoming the steric barrier to efficiently yield the amide.

Step-by-Step Methodology:

  • Charge a dry, argon-purged round-bottom flask with CAS 1483329-91-4 (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equiv) in one portion. The solution will turn pale yellow. Stir for 15 minutes to ensure complete formation of the active ester.

  • Add the desired primary amine (1.1 equiv) dropwise.

  • Stir the reaction at room temperature for 4–6 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: Intramolecular Palladium-Catalyzed Amidation

The linear amide must undergo an intramolecular cross-coupling to form the isoquinolinone core[2].

Causality behind condition selection:

  • Catalyst/Ligand: Pd2(dba)3 with Xantphos. Xantphos is a bidentate ligand with a wide bite angle (~111°), which forces the palladium intermediate into a cis-geometry, drastically accelerating the final reductive elimination step in sterically congested environments[3].

  • Base: Cs2CO3. While NaOtBu is a stronger base commonly used in Buchwald-Hartwig reactions, it can cause unwanted side reactions (e.g., base-catalyzed cleavage or epimerization). Cs2CO3 is mild yet highly effective for deprotonating the coordinated amide[6].

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the Amide Intermediate (1.0 equiv, 5 mmol), Pd2(dba)3 (0.05 equiv, 5 mol%), Xantphos (0.10 equiv, 10 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Seal the tube with a septum and purge with Argon (vacuum/argon cycle x3).

  • Add anhydrous, degassed Toluene (0.1 M) via syringe.

  • Replace the septum with a Teflon screw cap and heat the reaction mixture to 100 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate and purify the resulting spiro-fused isoquinolinone via silica gel chromatography.

Reaction Optimization Data

The following table summarizes the optimization trajectory that validates the chosen protocol[3],[6].

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)2PPh3K2CO3DMF10015
2Pd2(dba)3BINAPCs2CO3Toluene10045
3Pd2(dba)3 Xantphos Cs2CO3 Toluene 100 88
4Pd2(dba)3XantphosNaOtBuToluene10062 (Side reactions)
Catalytic Mechanism

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition Complex (Pd-II) Pd0->OA + Ar-Br (Amide) AmineCoord Amine Coordination & Deprotonation OA->AmineCoord + Base RE Reductive Elimination AmineCoord->RE C-N Bond Formation RE->Pd0 Release of Product

Catalytic cycle of the Pd-catalyzed intramolecular Buchwald-Hartwig amidation.

References

  • CAS 1483329-91-4 | AMERICAN ELEMENTS® - americanelements.com -
  • 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid - sapphirebioscience.com -
  • Pd(II)-catalyzed cascade Heck/intramolecular C(sp2)
  • Synthesis of 3-Alkyl-1H-quinolin-2-ones via Palladium-Catalyzed Intramolecular Cycliz
  • Synthesis of Benzomorphan Analogues by Intramolecular Buchwald–Hartwig Cyclization - researchg
  • Buchwald–Hartwig amin
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin

Sources

Application

Application Note: Orthogonal Derivatization of 1-(2-Bromobenzyl)cyclopropanecarboxylic Acid for High-Throughput In Vitro Screening

Target Audience: Medicinal Chemists, Drug Development Professionals, and Assay Biologists. Objective: To provide a robust, self-validating methodology for generating a structurally diverse library of analogs from a bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Assay Biologists. Objective: To provide a robust, self-validating methodology for generating a structurally diverse library of analogs from a bifunctional starting scaffold for Structure-Activity Relationship (SAR) profiling.

Strategic Rationale & Scaffold Analysis

In early-stage drug discovery, the rapid generation of diverse chemical libraries from a single advanced intermediate is critical for efficient in vitro screening. 1-(2-Bromobenzyl)cyclopropanecarboxylic acid is an ideal bifunctional scaffold. It possesses two orthogonal reactive sites:

  • An aliphatic carboxylic acid attached to a cyclopropane ring, suitable for generating an array of amides.

  • An ortho-substituted aryl bromide , primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl or aryl-heteroaryl systems.

To prevent the free carboxylic acid from interfering with palladium catalysts (via competitive binding) or causing non-specific protein binding in in vitro assays, a sequential derivatization strategy is required. The carboxylic acid is first capped via amidation, followed by the cross-coupling of the aryl bromide.

Mechanistic Grounding: Causality in Reagent Selection

Overcoming Steric Hindrance in Amidation

The carboxylic acid group is directly attached to a cyclopropane ring, creating significant local steric bulk. Traditional coupling reagents like EDC/NHS often yield poor conversion rates for such hindered substrates[1].

To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is selected because the nitrogen atom at the 7-position of its azabenzotriazole ring exhibits a neighboring group effect. This accelerates the formation of the highly reactive active ester and facilitates the nucleophilic attack of the amine, even in sterically demanding environments, while minimizing racemization or side reactions[2].

Orthogonal Cross-Coupling at the Aryl Bromide

Aryl bromides are highly competent electrophiles for the Suzuki-Miyaura cross-coupling reaction. Because the bromine is located at the ortho position of the benzyl linker, steric hindrance is again a factor. We employ a robust Palladium(II) precatalyst, such as Pd(dppf)Cl₂ , combined with a mild base (K₂CO₃) in an aqueous-organic solvent mixture (Dioxane/H₂O or aqueous DMF). Aqueous conditions have been proven to enhance the efficiency of Suzuki couplings for aryl bromides, promoting rapid transmetalation and high turnover frequencies (TOF)[3][4].

Derivatization Workflow & Self-Validation Logic

A critical component of high-throughput chemistry is the ability to validate reactions quickly without complex isolation. This workflow utilizes the natural isotopic distribution of Bromine ( 79 Br and 81 Br in a ~1:1 ratio) as an internal, self-validating marker.

Workflow Start 1-(2-Bromobenzyl)cyclopropanecarboxylic acid (Bifunctional Scaffold) Step1 Step 1: Amidation (HATU/DIPEA) Target: Carboxylic Acid Start->Step1 Primary/Secondary Amines Val1 LC-MS Validation: Observe 1:1 M/M+2 Isotope (79Br/81Br) Step1->Val1 Step2 Step 2: Suzuki Coupling (Pd-Catalyst) Target: Aryl Bromide Val1->Step2 Proceed if intact Ar-Br Val2 LC-MS Validation: Loss of Br Isotope, Mass Shift to Biaryl Step2->Val2 End Final in vitro Screening Library (Structurally Diverse Analogs) Val2->End Proceed to Screening

Sequential derivatization workflow with integrated LC-MS self-validation checkpoints.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Library Generation Phase 1)

This protocol converts the scaffold into a library of brominated amide intermediates.

Reagents:

  • 1-(2-Bromobenzyl)cyclopropanecarboxylic acid (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Procedure:

  • Activation: Dissolve the cyclopropanecarboxylic acid scaffold in anhydrous DMF at room temperature under a nitrogen atmosphere. Add DIPEA, followed by HATU.

  • Incubation: Stir the mixture for 15–20 minutes. Causality: This pre-activation time is crucial to allow the complete formation of the 7-azabenzotriazole active ester before the amine is introduced, preventing amine degradation[5].

  • Coupling: Add the desired amine (neat or dissolved in 1 mL DMF) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS. Validation Check: Confirm the presence of the product mass [M+H]+ accompanied by a distinct 1:1 isotopic doublet (M and M+2), verifying that the aryl bromide remains unreacted.

  • Workup: Quench the reaction with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers sequentially with 1N HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling (Library Generation Phase 2)

This protocol diversifies the aryl bromide intermediates into the final screening compounds.

Reagents:

  • Brominated Amide Intermediate from Protocol A (1.0 equiv, 0.2 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 4 mL)

Step-by-Step Procedure:

  • Degassing: In a microwave vial or Schlenk tube, combine the amide intermediate, boronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon or Nitrogen for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of boronic acids.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under a stream of inert gas and seal the vessel.

  • Reaction: Heat the mixture to 90 °C in an oil bath or heating block for 8–12 hours.

  • Self-Validation (LC-MS): Sample the reaction. Validation Check: The successful cross-coupling is confirmed by the complete disappearance of the 1:1 Bromine isotopic doublet and the emergence of a single major mass peak corresponding to the new biaryl product.

  • Workup & Purification: Cool to room temperature, filter the mixture through a short pad of Celite to remove palladium black, and wash with Ethyl Acetate. Concentrate the filtrate and purify the residue via automated flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the final compound ready for in vitro screening.

Quantitative Data & Analytical Validation Summary

The following table summarizes the expected performance metrics and analytical markers for the orthogonal derivatization workflow, ensuring reproducible library generation.

Reaction StepKey Reagents / CatalystPrimary Chemical ChallengeOptimization StrategyExpected YieldSelf-Validation Marker (LC-MS)
1. Amidation HATU, DIPEA, DMFSteric bulk of cyclopropane ringUse of HATU for neighboring group acceleration75% – 90%Presence of 1:1 M / M+2 doublet ( 79 Br/ 81 Br)
2. Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OOrtho-substitution on benzyl linkerAqueous biphasic conditions to accelerate transmetalation60% – 85%Complete loss of Br doublet; shift to biaryl mass

References

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF ResearchGate URL:[Link][3]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes ACS Publications URL:[Link][4]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries PubMed Central (PMC) URL:[Link][1]

  • Process optimization for acid-amine coupling: a catalytic approach Growing Science URL:[Link][5]

Sources

Method

Application Notes and Protocols for the Mild Decarboxylation of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the decarboxylation of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid under mild...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the decarboxylation of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid under mild conditions. Recognizing the delicate nature of the cyclopropane ring and the potential for side reactions, this guide focuses on modern, non-harsh methodologies. We delve into the scientific principles behind promising techniques such as visible-light photoredox catalysis and modified radical-based methods. Detailed experimental protocols are provided as robust starting points for reaction optimization. This guide emphasizes a mechanistic understanding to empower researchers to rationally select and adapt these methods for their specific research needs, particularly in the context of complex molecule synthesis where preserving structural integrity is paramount.

Scientific and Strategic Overview

The decarboxylation of carboxylic acids is a fundamental transformation in organic synthesis. However, the substrate at the heart of this guide, 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid, presents a unique set of challenges that preclude the use of harsh, classical decarboxylation methods which often rely on high temperatures.

The primary challenge lies in the preservation of the cyclopropane ring. The generation of a radical or ionic intermediate at the C1 position of the cyclopropane ring can lead to rapid ring-opening, a well-documented phenomenon for cyclopropylcarbinyl species.[1][2][3] This ring-opening is often thermodynamically favorable and kinetically fast, posing a significant hurdle to the synthesis of the desired 1-[(2-Bromophenyl)methyl]cyclopropane.

Furthermore, the presence of a 2-bromophenyl group introduces considerations regarding potential side reactions involving the aryl halide, and its electronic influence on the stability of any radical intermediates.

This guide, therefore, focuses on methods that proceed under mild conditions, minimizing the energy input that could favor undesired pathways. We will explore strategies that leverage photochemistry and carefully controlled radical generation to achieve the target decarboxylation while maintaining the integrity of the cyclopropane moiety.

Recommended Methodologies and Mechanistic Insights

Based on an extensive review of modern synthetic methods, we have identified two primary strategies that hold the most promise for the mild decarboxylation of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid:

  • Visible-Light Photoredox Catalysis: This has emerged as a powerful and versatile tool for conducting a wide array of chemical transformations under exceptionally mild conditions.[4]

  • Modified Barton Decarboxylation: A classic radical-based method that can be adapted to milder, light-induced conditions, avoiding the need for thermal initiators.[5][6][7]

Visible-Light Photoredox Decarboxylation

Causality of Method Selection: Photoredox catalysis offers the advantage of generating radical intermediates under ambient temperature and with high functional group tolerance.[4] For our target molecule, this means we can potentially generate the desired 1-(2-bromophenyl)methylcyclopropyl radical with minimal risk of thermal degradation or ring-opening. The reaction is initiated by a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) with the carboxylate, leading to the formation of a carboxyl radical which rapidly extrudes CO2.

Mechanistic Pathway:

G cluster_decarboxylation Decarboxylation PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited PC_excited->PC Relaxation Carboxylate R-COO⁻ PC_excited->Carboxylate SET Carboxyl_Radical R-COO• Carboxylate->Carboxyl_Radical Alkyl_Radical R• Carboxyl_Radical->Alkyl_Radical Carboxyl_Radical->Alkyl_Radical Product R-H (Desired Product) Alkyl_Radical->Product CO2 CO₂ Light Visible Light (hν) Light->PC HAT Hydrogen Atom Donor (e.g., Thiol) HAT->Product H• transfer

Caption: Photoredox-catalyzed decarboxylation workflow.

Key Considerations for 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid:

  • Photocatalyst Selection: An iridium or ruthenium-based photocatalyst is a common choice. Organic photocatalysts can also be effective.

  • Hydrogen Atom Donor: The choice of a suitable hydrogen atom donor is crucial to trap the generated 1-(2-bromophenyl)methylcyclopropyl radical before it can undergo ring-opening. Thiols (e.g., thiophenol, dodecanethiol) or Hantzsch esters are commonly employed.

  • Solvent: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is typically used to ensure solubility of the reactants and catalyst.

  • Base: A mild base (e.g., an organic amine like triethylamine or DBU) is often required to deprotonate the carboxylic acid in situ, forming the carboxylate which is more readily oxidized.

Modified Barton Decarboxylation (Visible-Light Induced)

Causality of Method Selection: The Barton decarboxylation is a well-established method for converting carboxylic acids to alkanes via a radical intermediate.[5][6] The traditional method often requires thermal initiation (e.g., with AIBN). However, a milder, visible-light-induced variant has been developed, which aligns with our goal of avoiding harsh conditions.[7] This method involves the formation of a redox-active ester (a "Barton ester") which can then be cleaved under visible light irradiation.

Mechanistic Pathway:

G Carboxylic_Acid R-COOH Barton_Ester Barton Ester Carboxylic_Acid->Barton_Ester Esterification EDA_Complex EDA Complex Barton_Ester->EDA_Complex Alkyl_Radical R• Product R-H (Desired Product) Alkyl_Radical->Product Light Visible Light (hν) Light->EDA_Complex HAT Hydrogen Atom Donor (e.g., (TMS)₃SiH) HAT->Product H• transfer HAT->EDA_Complex EDA_Complex->Alkyl_Radical Decarboxylation

Caption: Visible-light induced Barton decarboxylation workflow.

Key Considerations for 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid:

  • Barton Ester Formation: The carboxylic acid must first be converted to a redox-active ester, typically an N-hydroxyphthalimide (NHP) ester or a thiohydroxamate ester.

  • Electron Donor-Acceptor (EDA) Complex: In the visible-light induced variant, the Barton ester can form an EDA complex with a suitable electron donor, such as tris(trimethylsilyl)silane ((TMS)₃SiH).[7] Upon irradiation, this complex facilitates the decarboxylation.

  • Hydrogen Atom Source: The electron donor, such as (TMS)₃SiH, often also serves as the hydrogen atom source to quench the alkyl radical.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Visible-Light Photoredox Decarboxylation (General Procedure)

This protocol is a starting point and may require optimization for the specific substrate.

Materials:

  • 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid

  • Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) or organic photocatalyst (e.g., 4CzIPN)

  • Hydrogen atom donor (e.g., thiophenol or Hantzsch ester)

  • Base (e.g., triethylamine or DBU)

  • Anhydrous, degassed solvent (e.g., DMF or acetonitrile)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • To a Schlenk flask, add 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid (1.0 equiv), the photocatalyst (1-5 mol%), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the base (1.5-2.0 equiv) and the hydrogen atom donor (1.5-2.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from the blue LED light source. A small fan can be used to maintain a constant temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Visible-Light Induced Barton Decarboxylation (Two-Step Procedure)

Step A: Synthesis of the N-Hydroxyphthalimide (NHP) Ester

Materials:

  • 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid

  • N-Hydroxysuccinimide or N-Hydroxyphthalimide

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid (1.0 equiv), N-hydroxysuccinimide (or N-hydroxyphthalimide) (1.1 equiv), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 equiv) portion-wise and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude NHP ester, which can often be used in the next step without further purification.

Step B: Decarboxylation of the NHP Ester

Materials:

  • Crude NHP ester from Step A

  • Tris(trimethylsilyl)silane ((TMS)₃SiH)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Blue LED light source

Procedure:

  • To a Schlenk flask, add the crude NHP ester (1.0 equiv) and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous, degassed solvent via syringe.

  • Add (TMS)₃SiH (1.5-2.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from the blue LED light source.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Interpretation and Troubleshooting

Expected Outcome: The desired product is 1-[(2-Bromophenyl)methyl]cyclopropane. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Side Products and Troubleshooting:

Potential Issue Observation Plausible Cause Suggested Action
Ring-Opening Formation of butenylbenzene derivatives.The intermediate cyclopropylcarbinyl radical is unstable and undergoes rapid ring-opening.Lower the reaction temperature, use a more efficient hydrogen atom donor at a higher concentration, or screen different photocatalysts.
Low Conversion Starting material remains after extended reaction time.Inefficient single-electron transfer or quenching of the excited photocatalyst.Increase the intensity of the light source, change the solvent, or screen different photocatalysts and bases.
Debromination Formation of 1-(phenylmethyl)cyclopropane.Radical-mediated reduction of the aryl bromide.This is less likely under these mild conditions but could occur. If observed, consider alternative protective group strategies if the bromine is not desired in the final product.

Conclusion

The decarboxylation of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid under mild conditions is a challenging yet achievable transformation. By leveraging the principles of visible-light photoredox catalysis or modified Barton decarboxylation, researchers can access the desired product while minimizing the risk of cyclopropane ring-opening. The protocols provided herein serve as a robust starting point for optimization. A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and adapting these methods to other complex substrates in drug discovery and development.

References

  • Candish, L., Freitag, M., Gensch, T., & Glorius, F. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(5), 3618–3622. [Link]

  • Radom, L., et al. (1998). Ring Opening of the Cyclopropylcarbinyl Radical and Its N- and O-Substituted Analogues: A Theoretical Examination of Very Fast Unimolecular Reactions. Journal of the American Chemical Society, 120(23), 5801–5810. [Link]

  • Gaillard, J. F., et al. (2003). Molecular orbital calculations of ring opening of the isoelectronic cyclopropylcarbinyl radical, cyclopropoxy radical, and cyclopropylaminium radical cation series of radical clocks. The Journal of Organic Chemistry, 68(24), 9394–9402. [Link]

  • Martinez, F. N., Schlegel, H. B., & Newcomb, M. (1996). Ab Initio Molecular Orbital Calculations of Ring Opening of Cyclopropylcarbinyl Radicals. The Journal of Organic Chemistry, 61(24), 8547–8557. [Link]

  • Newcomb, M., & Glenn, A. G. (1989). A convenient method for kinetic studies of fast radical rearrangements. Rate constants and Arrhenius function for the cyclopropylcarbinyl radical ring opening. Journal of the American Chemical Society, 111(1), 275–277. [Link]

  • Glorius, F., et al. (2017). Mild, photoredox-catalysed decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(5), 3618-3622. [Link]

  • Barton, D. H. R., Crich, D., & Motherwell, W. B. (1983). New and improved methods for the radical decarboxylation of carboxylic acids. Journal of the Chemical Society, Chemical Communications, (17), 939-941. [Link]

  • Walton, J. C. (2018). A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals. Chemical Communications, 54(58), 8074-8077. [Link]

  • Candish, L., et al. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(5), 3618-3622. [Link]

  • Wang, C. S., et al. (2016). Radical Decarboxylative Functionalizations Enabled by Dual Photoredox Catalysis. ACS Catalysis, 6(8), 4983-4988. [Link]

  • Nájera, C., & Yus, M. (2025). Decarboxylative photocatalytic transformations. Chemical Society Reviews. [Link]

  • MacMillan, D. W. C., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society, 144(19), 8747–8755. [Link]

  • SynArchive. (n.d.). Barton Decarboxylation. Retrieved from [Link]

  • Quimicafacil.net. (n.d.). Reacción de Hunsdiecker. Retrieved from [Link]

  • Wikipedia. (n.d.). Barton decarboxylation. Retrieved from [Link]

  • Glorius, F., et al. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(5), 3618-3622. [Link]

  • Hollmann, F., et al. (2025). Light-Driven Enzymatic Decarboxylation of Dicarboxylic Acids. Angewandte Chemie International Edition. [Link]

  • Wang, J., & Fu, M. (2020). Visible light induced Barton decarboxylation free of radical initiators. Journal of University of Science and Technology of China, 50(11), 1403-1410. [Link]

  • J&K Scientific LLC. (2025). Barton Decarboxylation. Retrieved from [Link]

  • Al-Tel, T. H. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc, 2007(9), 135-149. [Link]

  • Tunge, J. A., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(38), 12473-12477. [Link]

  • Wikipedia. (n.d.). Hunsdiecker reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Hunsdiecker Reaction: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • BYJU'S. (2019, March 4). Hunsdiecker Reaction. Retrieved from [Link]

  • Arnold, F. H., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis, 10(12), 6713–6718. [Link]

  • Arnold, F. H., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis, 10(12), 6713–6718. [Link]

  • Oisaki, K., et al. (2022). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Trinuclear Iron(III) Cluster. Chemistry – A European Journal, 28(11), e202104192. [Link]

  • Hollmann, F., et al. (2025). Light-Driven Enzymatic Decarboxylation of Dicarboxylic Acids. Angewandte Chemie International Edition. [Link]

  • Newcomb, M., & Choi, S. Y. (1999). Kinetics and Equilibrium Constants for Reactions of α-Phenyl-Substituted Cyclopropylcarbinyl Radicals. The Journal of Organic Chemistry, 64(4), 1225–1232. [Link]

  • Li, Y. (2023). Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes. The Journal of Organic Chemistry, 88(10), 6401-6406. [Link]

  • Al-Hadedi, A. A. M., et al. (2021). Photoredox-Mediated Deoxygenative Radical Additions of Aromatic Acids to Vinyl Boronic Esters and gem-Diborylalkenes. Chemistry – A European Journal, 27(64), 15967-15972. [Link]

  • Nájera, C., & Yus, M. (2025). Decarboxylative photocatalytic transformations. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Abe, M. (2019). Synthesis, Physical Properties, and Reactivity of Stable, π-Conjugated, Carbon-Centered Radicals. Molecules, 24(4), 698. [Link]

  • Liu, G., et al. (2024). Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides. Nature Synthesis. [Link]

  • Solvay SA. (2016). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. U.S.
  • Tirkistani, F. A. A. (2010). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Journal of Applied Sciences, 10(10), 875-879. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic Acid

Welcome to the Advanced Synthesis Troubleshooting Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals struggling with low yields during the synthesis of 1-[...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals struggling with low yields during the synthesis of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid (CAS: 1483329-91-4).

Synthesizing this sterically congested cyclopropane derivative presents two major chemical bottlenecks: the aggregation of lithium enolates during the alkylation phase, and the extreme steric shielding of the quaternary C1 carbon that prevents standard ester/nitrile hydrolysis. This guide provides the mechanistic causality behind these failures and offers field-proven, self-validating protocols to bypass them.

Mechanistic Workflow & Route Selection

The diagram below illustrates the two primary synthetic pathways. The "Standard Ester Route" is notorious for failing at the hydrolysis step, whereas the "Dianion Bypass Route" offers a highly efficient one-step alternative.

SynthesisWorkflow SM1 Cyclopropanecarboxylate Ester Enolate Lithium Enolate (Prone to Aggregation) SM1->Enolate LDA, THF, -78°C SM2 Cyclopropanecarboxylic Acid Dianion Lithium Dianion (Highly Reactive) SM2->Dianion 2 eq. LDA, THF, 0°C Intermediate Sterically Hindered Alkylated Ester Enolate->Intermediate 2-Bromobenzyl bromide (Yield Issue: Aggregation) Target Target Acid: 1-[(2-Bromophenyl)methyl] cyclopropane-1-carboxylic acid Dianion->Target 2-Bromobenzyl bromide (One-Step Bypass) Intermediate->Target KOtBu, DMSO (Yield Issue: Steric Hindrance)

Figure 1: Mechanistic workflow comparing the standard ester route vs. the dianion bypass route.

Troubleshooting FAQs

Q: I am using the standard ester alkylation route (LDA + methyl cyclopropanecarboxylate + 2-bromobenzyl bromide). My alkylation yield is capped at 40%. Why is the reaction stalling? A: The stalling is caused by the physical aggregation of the lithium enolate. In THF, the lithium enolate of cyclopropanecarboxylates tends to form stable hexameric or tetrameric aggregates, which drastically reduces the concentration of the reactive monomeric enolate. Solution: Introduce 10-20% volume of a strongly coordinating co-solvent like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA alongside THF. These additives coordinate with the lithium cation, breaking the aggregates into highly reactive monomers. You will visually notice the reaction mixture transition from a cloudy suspension to a clear solution, confirming the disaggregation.

Q: My alkylation was successful, but I cannot hydrolyze the resulting 1-(2-bromobenzyl)cyclopropanecarboxylate ester to the final acid. Refluxing in NaOH/MeOH or LiOH/THF/H2O yields mostly unreacted starting material. What is the mechanistic failure here? A: You are encountering severe steric hindrance. The target molecule features a quaternary carbon (C1 of the cyclopropane ring) that is flanked by a bulky 2-bromobenzyl group. This creates a steric shield that physically blocks the hydroxide nucleophile from achieving the required Bürgi-Dunitz trajectory to attack the carbonyl carbon. Solution: Switch to Potassium tert-butoxide (KOtBu) in anhydrous DMSO . While KOtBu is typically a non-nucleophilic base, dissolving it in a polar aprotic solvent like DMSO leaves the tert-butoxide anion completely unsolvated ("naked"). This hyper-reactive state forces the nucleophilic cleavage of sterically hindered esters, a proven methodology for complex, congested architectures[1].

Q: Is there a more elegant way to bypass this problematic hydrolysis step entirely? A: Yes. The most efficient optimization is to abandon the ester/nitrile starting materials and use cyclopropanecarboxylic acid directly via the "Dianion Route"[2]. By treating the free carboxylic acid with 2.2 equivalents of LDA, you first deprotonate the carboxylic acid (forming the lithium carboxylate), and then deprotonate the alpha-carbon to form a highly reactive lithium dianion. Alkylating this dianion with 2-bromobenzyl bromide yields the target acid in a single step upon acidic workup, completely eliminating the need for hydrolysis.

Experimental Protocols (Self-Validating Systems)

Protocol A: The "Dianion Bypass" (Recommended One-Step Synthesis)

This protocol utilizes a double-deprotonation strategy to form the α-carbanion of the carboxylate[2].

  • Dianion Formation: To a flame-dried Schlenk flask under argon, add anhydrous THF (50 mL) and diisopropylamine (2.2 eq, 22 mmol). Cool to -78 °C and add n-BuLi (2.2 eq, 22 mmol, 2.5 M in hexanes) dropwise. Stir for 30 min to generate LDA.

  • Acid Addition: Warm the LDA solution to 0 °C. Add cyclopropanecarboxylic acid (1.0 eq, 10 mmol) dropwise.

    • Self-Validation Checkpoint: Upon addition, a thick white precipitate will immediately form (the mono-lithium carboxylate salt). As the second equivalent of LDA deprotonates the alpha-carbon over 45-60 minutes, this precipitate will dissolve into a clear, pale-yellow solution. This visual clearance is your confirmation that the soluble dianion has successfully formed.

  • Alkylation: Cool the reaction mixture back to -78 °C. Add 2-bromobenzyl bromide (1.1 eq, 11 mmol) dissolved in 10 mL of dry THF dropwise over 15 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by carefully adding 1M HCl until the aqueous layer reaches a pH of ~2 (verify with pH paper). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hexanes/ethyl acetate to afford pure 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid.

Protocol B: Harsh Hydrolysis of Sterically Hindered Esters (KOtBu/DMSO)

If you must proceed from an already synthesized ester intermediate, use this protocol[1].

  • Preparation: In a dry flask under argon, dissolve the sterically hindered 1-(2-bromobenzyl)cyclopropanecarboxylate ester (1.0 eq, 5 mmol) in anhydrous DMSO (20 mL).

  • Base Addition: Add Potassium tert-butoxide (KOtBu, 4.0 eq, 20 mmol) in one rapid portion. The solution will immediately darken.

  • Reaction: Heat the mixture to 90 °C for 4-6 hours. Monitor by TLC (Hexanes:EtOAc 8:2). The starting material spot will disappear as the highly nucleophilic "naked" tert-butoxide cleaves the ester.

  • Workup: Cool to room temperature. Pour the mixture into 100 mL of ice water. Wash the basic aqueous layer once with diethyl ether (to remove non-acidic impurities).

  • Isolation: Acidify the aqueous layer to pH 2 using concentrated HCl. A white precipitate should form. Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the organic layer extensively with water (5 x 50 mL) to remove all traces of DMSO, dry over Na2SO4, and concentrate to yield the target acid.

Quantitative Data Summary

The table below summarizes the expected yields and bottlenecks associated with each synthetic strategy, allowing you to make an informed decision based on your lab's capabilities.

Synthetic RouteKey ReagentsAlkylation YieldHydrolysis YieldOverall YieldPrimary Bottleneck
Standard Ester Route LDA, 2-Bromobenzyl bromide, NaOH/MeOH65-75%< 10%< 7%Extreme steric hindrance at C1 completely blocks standard basic hydrolysis.
Modified Ester Route LDA + DMPU, 2-Bromobenzyl bromide, KOtBu/DMSO80-85%70-75%~60%Requires harsh hydrolysis conditions; extensive washing needed for DMSO removal.
Direct Dianion Route 2 eq. LDA, 2-Bromobenzyl bromide75-80%N/A (One-step)75-80% Requires precise temperature control (-78 °C to 0 °C) during dianion formation.

References

  • Title: Synthesis of Sildenafil Analogues from Anacardic Acid and Their Phosphodiesterase-5 Inhibition[1] Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Title: Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans[2] Source: Arkivoc (Arkat USA) URL:[Link]

Sources

Optimization

Troubleshooting poor solubility of CAS 1483329-91-4 in aqueous biological buffers

A Note from the Senior Application Scientist: The following guide addresses the common challenges associated with dissolving poorly water-soluble compounds, using "CAS 1483329-91-4" as a case study. It is important to no...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note from the Senior Application Scientist: The following guide addresses the common challenges associated with dissolving poorly water-soluble compounds, using "CAS 1483329-91-4" as a case study. It is important to note that CAS 1483329-91-4 is not a publicly cataloged chemical entity, and therefore, no specific data on its physicochemical properties are available. This guide is built upon established principles and strategies for handling new or poorly characterized compounds with low aqueous solubility.[1][2] The protocols and advice provided are general best practices and should be adapted based on the observed properties of your specific molecule.

Frequently Asked Questions (FAQs)

Q1: I've just received a new compound, CAS 1483329-91-4, and it won't dissolve in my standard aqueous buffer (e.g., PBS, pH 7.4). What is the first and most critical step?

A1: The first and most crucial step is to prepare a concentrated stock solution in a suitable organic solvent.[3] Direct dissolution of a hydrophobic compound in an aqueous buffer is often unsuccessful.[1] Dimethyl sulfoxide (DMSO) is the most common initial choice due to its powerful solubilizing capacity for a wide range of organic molecules and its miscibility with water.[][5]

  • Causality: Poorly water-soluble compounds, often referred to as "grease-ball" or "brick-dust" molecules, have chemical structures that are energetically unfavorable to interact with the highly polar, hydrogen-bonded network of water.[1] An organic solvent like DMSO disrupts the intermolecular forces within the compound's crystal lattice and creates a more favorable solvation environment.[] This concentrated stock can then be serially diluted into your aqueous buffer for your working solution, ensuring the final concentration of the organic solvent is low enough to not affect the biological system (typically ≤0.5%).[6]

Q2: I've made a 10 mM stock solution of CAS 1483329-91-4 in DMSO, but when I dilute it into my aqueous buffer, a precipitate forms immediately. What's happening and how can I fix it?

A2: This is a classic sign of your compound "crashing out" of solution. It occurs when the concentration of the compound in the final aqueous medium exceeds its thermodynamic solubility limit, even with the small amount of co-solvent present.

Here are several strategies to address this, which can be approached systematically:

  • Lower the Working Concentration: The simplest first step is to try a lower final concentration. Your target concentration may be too high for the compound's intrinsic aqueous solubility.

  • Increase Co-solvent Percentage (with caution): You can try slightly increasing the final percentage of DMSO in your working solution (e.g., from 0.1% to 0.5% or 1%). However, you must always validate the tolerance of your specific cell line or assay to the solvent, as concentrations above 0.5% can induce cellular stress or other off-target effects.[6]

  • Utilize a Different Co-solvent: If DMSO is not effective or is incompatible with your assay, other co-solvents can be tested.[5] Ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) are common alternatives.[][7] A tiered approach to solvent selection is often necessary.

  • Employ pH Modification: If your compound has ionizable functional groups (e.g., carboxylic acids or amines), its solubility will be highly dependent on pH.[8][9] For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble salt.[10] Conversely, for a weakly basic compound, lowering the pH below its pKa will lead to protonation and increased solubility.[10][11]

Q3: How do I know if my compound is acidic or basic without specific data? And how do I properly use pH adjustment?

A3: Without a known structure, you must determine this empirically. A simple pH-solubility screen is the best approach.

  • Experimental Logic: Prepare several small-volume aliquots of your aqueous buffer at different pH values (e.g., pH 5.0, 6.2, 7.4, 8.5). Add a small, consistent amount of your DMSO stock to each. The pH at which the compound remains in solution at the highest concentration gives you a strong indication of its acidic or basic nature and the optimal pH range for your experiments.

  • Causality: The Henderson-Hasselbalch equation governs the ratio of the ionized (more soluble) to the non-ionized (less soluble) form of a compound at a given pH. By shifting the pH, you alter this ratio, directly impacting solubility.[8] It's a powerful technique, but one must consider that the blood and intracellular environments are strongly buffered around pH 7.2-7.4, which can cause a pH-solubilized drug to precipitate upon administration in vivo.[9]

Q4: I've heard about using surfactants or cyclodextrins. When should I consider these more advanced techniques?

A4: These are excellent strategies when co-solvents and pH adjustments are insufficient or inappropriate for your experimental system.[5][12]

  • Surfactants (e.g., Tween® 80, Solutol® HS 15): These are amphiphilic molecules that form micelles in aqueous solutions.[5] Hydrophobic compounds can partition into the lipophilic core of these micelles, effectively increasing their apparent solubility.[13] This is a very common strategy for in vivo formulations.[14]

  • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] The poorly soluble drug can form an "inclusion complex" by fitting into this cavity, which then allows the entire complex to dissolve readily in water.[2][15] This is often used to improve the solubility and stability of drugs.[13]

You should consider these options when you need to achieve a higher concentration than co-solvents allow, or when the required co-solvent concentration is toxic to your system.

Troubleshooting Workflow & Protocols

Logical Flow for Troubleshooting Solubility

The following diagram outlines a systematic approach to tackling solubility issues with a novel compound.

Solubility_Troubleshooting cluster_troubleshooting Troubleshooting Strategies Start Start: Poorly Soluble Compound (CAS 1483329-91-4) PrepStock Protocol 1: Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) Start->PrepStock Dilute Dilute Stock into Aqueous Buffer PrepStock->Dilute Observe Observe for Precipitation Dilute->Observe Success Success: Compound Soluble Proceed with Experiment Observe->Success No Failure Failure: Precipitate Forms Observe->Failure Yes CheckpH Protocol 2: Test Solubility in Buffers of Varying pH Failure->CheckpH If ionizable groups are suspected CheckSolvent Try Alternative Co-Solvents (e.g., Ethanol, PEG 400) Failure->CheckSolvent If pH adjustment fails or is not applicable UseExcipient Protocol 3: Utilize Advanced Excipients (Surfactants, Cyclodextrins) Failure->UseExcipient For challenging compounds or in vivo formulations CheckpH->Dilute CheckSolvent->Dilute UseExcipient->Dilute

Caption: A decision-making workflow for solubilizing a poorly soluble compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for creating a 10 mM stock solution in DMSO.

  • Pre-Calculation: Determine the mass of CAS 1483329-91-4 needed. The formula is:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Assumption: For this example, we'll assume a hypothetical Molecular Weight (MW) of 450.5 g/mol .

    • Mass (mg) = 0.010 mol/L x 0.001 L x 450.5 g/mol x 1000 = 4.505 mg (for 1 mL of stock)

  • Weighing: Using a calibrated analytical balance, carefully weigh out the calculated mass (e.g., 4.505 mg) of the compound onto a weigh boat.[16] Record the exact mass.

  • Dissolution: Quantitatively transfer the weighed compound into an appropriate, clean vial (e.g., a 1.5 mL amber glass vial).[3] Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Mixing: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can be applied if the compound is known to be heat-stable.[14]

  • Storage: Once fully dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store at -20°C or -80°C, protected from light.

Protocol 2: pH-Screening for Solubility Enhancement

This protocol helps determine if pH adjustment can improve solubility.

  • Buffer Preparation: Prepare a set of buffers (e.g., 50 mM citrate-phosphate) at various pH values, such as 4.0, 5.5, 7.4, and 9.0.

  • Test Aliquots: In separate clear microcentrifuge tubes, add 500 µL of each buffer.

  • Spiking: Add a small volume of your concentrated DMSO stock solution to each tube to achieve a final concentration that previously resulted in precipitation (e.g., add 2.5 µL of a 10 mM stock to 500 µL buffer for a final concentration of 50 µM).

  • Observation: Vortex each tube immediately after adding the stock. Let the tubes sit at room temperature for 30 minutes. Visually inspect for any cloudiness or precipitate against a dark background. A spectrophotometer can also be used to measure light scattering at 600 nm for a more quantitative assessment.

  • Analysis: The buffer in which the compound remains clear at the highest concentration indicates the optimal pH range for solubilization.

Data Presentation

Table 1: Properties of Common Co-Solvents for Biological Assays

This table provides a quick reference for selecting an appropriate co-solvent.

Co-SolventDielectric Constant (20°C)Notes & ConsiderationsTypical Max. Concentration (In Vitro)
Water 80.1The universal biological solvent; highly polar.N/A
DMSO 47.2Excellent solubilizing power; can have biological effects at >0.5%.[]0.1 - 0.5%
Ethanol 24.5Good for moderately non-polar compounds; can cause protein denaturation at high concentrations.[]0.5 - 1.0%
PEG 400 12.5Low toxicity; often used in formulations for in vivo studies.[7]1.0 - 5.0%
Propylene Glycol 32.0Common vehicle for oral and parenteral formulations.[7]1.0 - 5.0%

References

  • Chaudhari, P., & Patil, P. (2012). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 2(2), 38-44.
  • Fauth, E., et al. (2021).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Verma, S., & Rawat, A. (2020).
  • Olatunji, I. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Al-kassas, R., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutical Sciences, 26(4), 361-373.
  • Singh, A., & Kumar, P. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • Various Authors. (2026, March 19). PH adjustment: Significance and symbolism.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Jain, P., & Goel, A. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 584-586.
  • He, C., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2619-2641.
  • Al-Hamidi, H., & Edwards, A. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Pharmaceutical Sciences, 105(10), 3123-3128.
  • Various Authors. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • ResearchGate. (2018, February 27). Drug stock solutions best practices?. Retrieved from [Link]

  • Singh, G., & Kaur, G. (2016). Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update.

Sources

Troubleshooting

Optimizing HPLC mobile phase conditions for 1-(2-Bromobenzyl)cyclopropanecarboxylic acid purification

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic bottlenecks associated with halogenated cyclic carboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic bottlenecks associated with halogenated cyclic carboxylic acids.

1-(2-Bromobenzyl)cyclopropanecarboxylic acid presents a classic optimization challenge: it possesses a hydrophobic bromobenzyl moiety, a sterically constrained cyclopropane ring, and an ionizable carboxylic acid group. To achieve high-purity preparative isolation, we cannot rely on trial and error. We must engineer the mobile phase based on the fundamental physicochemical properties of the molecule.

Below is the definitive troubleshooting guide and self-validating methodology for optimizing your purification workflows.

Optimization Logic & Workflow

MobilePhaseLogic Start 1-(2-Bromobenzyl) cyclopropanecarboxylic acid Check_pKa Assess pKa (~4.5) Determine Target pH Start->Check_pKa Low_pH Acidic Mobile Phase (pH 2.0 - 3.0) Check_pKa->Low_pH Suppress Ionization High_pH Neutral/High pH (pH > 6.0) Check_pKa->High_pH Ionized State TFA 0.1% TFA (UV-Prep focus) Low_pH->TFA Max Resolution FA 0.1% Formic Acid (LC-MS focus) Low_pH->FA MS Compatibility Poor_Ret Poor Retention & Peak Tailing High_pH->Poor_Ret Hydrophilic Opt_Grad Optimize Gradient (ACN or MeOH) TFA->Opt_Grad FA->Opt_Grad Success High Purity Fractionation Opt_Grad->Success

Logical workflow for mobile phase pH and modifier selection based on analyte pKa.

Troubleshooting & FAQs

Q1: Why does 1-(2-Bromobenzyl)cyclopropanecarboxylic acid elute as a broad, tailing peak or split peak under neutral water/acetonitrile conditions? Mechanistic Causality: This compound contains a carboxylic acid moiety with an estimated pKa of approximately 4.0 to 5.0[1]. In an unbuffered, neutral mobile phase (pH ~7), the compound exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic, ionized) states. This dual-state propagation through the column causes peak splitting. Furthermore, the ionized carboxylate interacts strongly via secondary ion-exchange mechanisms with trace unendcapped silanols (Si-OH) on the silica backbone, causing severe tailing. The Solution: You must suppress ionization. When an acid is maintained at a pH more than 2 units below its pKa, it remains >99% non-ionized, maximizing hydrophobic interaction with the stationary phase[2]. Adjust your aqueous mobile phase to pH 2.0–2.5 using an acidic modifier[3].

Q2: Should I use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) as my acidic modifier for preparative scale-up? Mechanistic Causality: Your choice depends entirely on your detection and fractionation triggering method.

  • TFA (pH ~2.0 at 0.1%) is a stronger acid and an excellent ion-pairing agent. It provides superior suppression of silanol activity, yielding the sharpest peaks and highest loading capacity for UV-directed preparative runs. However, TFA causes severe ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) due to its high surface tension and gas-phase ion pairing[4].

  • Formic Acid (pH ~2.7 at 0.1%) is highly volatile and MS-friendly, making it the mandatory choice for Mass-Directed AutoPurification (MDAP) workflows, even though it may result in slightly broader peaks compared to TFA.

Q3: How can I improve the resolution between the desired brominated product and closely eluting debrominated impurities? Mechanistic Causality: A standard C18 column relies purely on hydrophobic dispersion forces, which may struggle to resolve the brominated compound from its debrominated analog. Bromine is a heavy, polarizable halogen. By switching your stationary phase to a Phenyl-Hexyl or Biphenyl column, you introduce π−π and dipole-dipole interactions. The Solution: Change the organic modifier from Acetonitrile (ACN) to Methanol (MeOH). ACN is a π -electron-rich solvent that masks π−π interactions between the analyte and the phenyl stationary phase. Methanol is protic and permits the stationary phase to fully differentiate the electron density differences between the brominated aromatic ring and the unsubstituted impurity.

Quantitative Data Presentation: Mobile Phase Modifiers

To facilitate rapid decision-making during method development, consult the following comparative matrix for acidic modifiers used with carboxylic acids:

ModifierWorking ConcentrationApprox. Aqueous pHUV Cutoff (nm)VolatilityESI-MS CompatibilityPrimary Application
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/v2.0210Low/ModeratePoor (Ion Suppression)UV-directed Prep HPLC, Max Resolution
Formic Acid (FA) 0.1% v/v2.7210HighExcellentLC-MS, Mass-directed Prep HPLC
Acetic Acid 0.1% - 0.5% v/v3.0 - 3.5230HighGoodpH-sensitive columns, low-UV absorbing analytes

Note: Always measure and adjust the pH of the aqueous component before mixing with organic modifiers to ensure reproducible chromatography[3].

Experimental Protocols: Self-Validating Preparative HPLC Workflow

To ensure trustworthy and scalable results, do not simply run a gradient and hope for the best. Follow this self-validating protocol to mathematically confirm your method is optimized before committing valuable crude material to a preparative column.

Step 1: Analytical Scouting & pH Validation
  • Preparation: Prepare a 1 mg/mL solution of your crude 1-(2-Bromobenzyl)cyclopropanecarboxylic acid in the starting mobile phase.

  • Solvent System:

    • Mobile Phase A: Water + 0.1% Formic Acid (if using MS) or 0.1% TFA (if using UV).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid/TFA.

  • Gradient: Run a broad scouting gradient from 5% B to 95% B over 10 minutes on an analytical C18 column (e.g., 4.6 x 50 mm, 5 µm).

  • Validation Check (Retention Factor): Calculate the retention factor ( k′ ) using the formula k′=(tR​−t0​)/t0​ .

    • Self-Validation: A successful method must yield a k′ between 2 and 10. If k′<2 , the acid is eluting too close to the void volume; decrease your initial %B.

Step 2: Peak Shape & Ionization Assessment
  • Isocratic Hold: Based on the scouting gradient, determine the %B at which the compound elutes and run an isocratic method at that concentration.

  • Validation Check (Asymmetry Factor): Calculate the peak asymmetry factor ( As​ ) at 10% peak height.

    • Self-Validation: An optimal, fully suppressed carboxylic acid will yield an As​ between 0.95 and 1.2. If As​>1.5 , ionization is not fully suppressed. You must either increase your acidic modifier concentration or switch from Formic Acid to the stronger TFA to force the equilibrium to the protonated state.

Step 3: Loading Capacity & Scale-Up
  • Overload Study: Perform sequential analytical injections of increasing volume (e.g., 5 µL, 10 µL, 20 µL, 50 µL) until the resolution between the main peak and the closest eluting impurity drops below Rs​=1.5 .

  • Scale-Up Calculation: Once the maximum analytical load ( Mana​ ) is determined, calculate the preparative load ( Mprep​ ) using the geometric scale-up formula:

    Mprep​=Mana​×(rana​rprep​​)2×(Lana​Lprep​​)

    (Where r is the column radius and L is the column length).

  • Execution: Inject the calculated Mprep​ onto the preparative column. Collect fractions based on threshold triggering (UV or MS) and immediately lyophilize the fractions to prevent acid-catalyzed degradation over time.

References

  • Exploring the Role of pH in HPLC Separation - Veeprho.
  • Control pH During Method Development for Better Chromatography - Agilent.
  • A Guide to HPLC and LC-MS Buffer Selection - ACE HPLC.
  • How do you get rid of TFA from HPLC purified sample? - ResearchGate.

Sources

Optimization

Overcoming steric hindrance in 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid esterification

Welcome to the technical support center for the esterification of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this sterically hindered substrate. Here, we provide troubleshooting advice and detailed protocols in a question-and-answer format to address specific experimental issues.

Understanding the Challenge: Steric Hindrance

The primary obstacle in the esterification of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid is significant steric hindrance around the carboxylic acid moiety. The cyclopropane ring and the ortho-substituted bromophenylmethyl group create a congested environment, making it difficult for standard esterification methods to proceed efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Fischer esterification of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid resulting in low yields?

A1: The Fischer esterification, while a fundamental reaction, is notoriously sensitive to steric hindrance.[1] The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.[2][3][4] With a sterically encumbered substrate like 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid, the bulky groups surrounding the carboxylic acid impede the approach of the alcohol, leading to a slow and inefficient reaction. Even with a large excess of the alcohol and removal of water to drive the equilibrium, the reaction may not proceed to completion.[1][2][4]

Troubleshooting Steps:

  • Increase Reaction Time and Temperature: While this may offer marginal improvement, be cautious of potential side reactions and decomposition at elevated temperatures.

  • Use a More Reactive Alcohol: If your target ester allows, using a less sterically hindered alcohol (e.g., methanol or ethanol) may slightly improve yields.

  • Consider Alternative, More Powerful Methods: For this substrate, it is highly recommended to move beyond Fischer esterification to more robust methods designed for sterically hindered acids.

Q2: I've tried a simple acid chloride formation with thionyl chloride followed by alcohol addition, but the results are inconsistent. Why?

A2: While converting the carboxylic acid to a more reactive acid chloride is a good strategy, the formation of the acid chloride itself can be challenging with sterically hindered substrates.[5] Thionyl chloride (SOCl₂) or oxalyl chloride can be used, but the reaction may require harsh conditions (e.g., prolonged reflux) which can lead to decomposition.[5][6][7][8] The subsequent reaction of the hindered acid chloride with an alcohol can also be sluggish.

Troubleshooting Steps:

  • Use Oxalyl Chloride with Catalytic DMF: This is often a milder and more effective method for forming acid chlorides from hindered acids compared to thionyl chloride.[6][8]

  • Activate with a Coupling Agent: Instead of isolating the acid chloride, consider in-situ activation methods using coupling agents, which are generally more efficient for hindered systems.

Q3: What are the most reliable methods for esterifying a sterically hindered carboxylic acid like this?

A3: For substrates with significant steric hindrance, several powerful esterification methods have been developed. The most common and effective are:

  • Yamaguchi Esterification: This method is particularly well-suited for the synthesis of highly functionalized esters and macrolactones from sterically hindered acids.[9][10][11] It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then activated by a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) for reaction with the alcohol.[9][10][11]

  • Steglich Esterification: This is a mild and efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of DMAP.[12][13][14][15] It is effective for converting sterically demanding and acid-labile substrates.[12]

  • Mitsunobu Reaction: This reaction allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][17] A key feature is the inversion of stereochemistry at the alcohol center, which may or may not be relevant depending on your specific alcohol.[16][17][18]

Recommended Protocols and Methodologies

Method 1: Yamaguchi Esterification

This is often the go-to method for difficult esterifications due to its high yields and mild reaction conditions.[11]

Reaction Workflow Diagram

Yamaguchi_Esterification cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Ester Formation CarboxylicAcid 1-[(2-Bromophenyl)methyl]- cyclopropane-1-carboxylic acid MixedAnhydride Mixed Anhydride Intermediate CarboxylicAcid->MixedAnhydride Reacts with YamaguchiReagent 2,4,6-Trichlorobenzoyl chloride (TCBC) YamaguchiReagent->MixedAnhydride Base Triethylamine (Et3N) Base->MixedAnhydride Base DMAP 4-(Dimethylamino)pyridine (DMAP) Ester Target Ester MixedAnhydride->Ester Activated by DMAP DMAP->Ester Alcohol Alcohol (R-OH) Alcohol->Ester Nucleophilic Attack

Caption: Workflow for Yamaguchi Esterification.

Detailed Protocol:
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.

  • Mixed Anhydride Formation: Cool the solution to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise. Stir the mixture at room temperature for 2 hours.

  • Esterification: In a separate flask, dissolve the alcohol (1.5 eq) and 4-(dimethylamino)pyridine (DMAP, 2.0 eq) in anhydrous toluene.

  • Addition: Add the alcohol/DMAP solution to the mixed anhydride solution via cannula at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Method 2: Steglich Esterification

A reliable alternative, especially when dealing with acid-sensitive functional groups.[12]

Reaction Workflow Diagram

Steglich_Esterification cluster_step1 Step 1: Activation cluster_step2 Step 2: Acyl Transfer cluster_step3 Step 3: Esterification CarboxylicAcid 1-[(2-Bromophenyl)methyl]- cyclopropane-1-carboxylic acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea Reacts with DCC_EDC DCC or EDC DCC_EDC->O_Acylisourea DMAP DMAP (catalyst) ActiveEster N-Acylpyridinium Ion (Active Ester) O_Acylisourea->ActiveEster Reacts with DMAP->ActiveEster Alcohol Alcohol (R-OH) Ester Target Ester ActiveEster->Ester Nucleophilic Attack Alcohol->Ester

Caption: Workflow for Steglich Esterification.

Detailed Protocol:
  • Preparation: In a round-bottom flask, dissolve 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Addition of Coupling Agent: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (DCC): If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite and wash the filter cake with DCM.

  • Work-up (EDC): If using EDC, the urea byproduct is water-soluble. Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Comparison of Recommended Methods
MethodKey ReagentsAdvantagesDisadvantages
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPHigh yields for hindered substrates, mild conditions.[11]Requires stoichiometric DMAP, Yamaguchi reagent is moisture sensitive.
Steglich Esterification DCC or EDC, catalytic DMAPMild conditions, suitable for acid-sensitive substrates.[12][13]DCC byproduct (DCU) can be difficult to remove completely, potential for N-acylurea side product formation.[13]
Mitsunobu Reaction PPh₃, DEAD or DIADMild, neutral conditions, high yields.[16][17]Inversion of alcohol stereochemistry, byproducts (triphenylphosphine oxide, dialkyl hydrazinedicarboxylate) can complicate purification.[19]

References

  • Shiina, I. (2014). An effective method for the synthesis of carboxylic esters and lactones using substituted benzoic anhydrides with Lewis acid catalysts. Tetrahedron, 70(40), 7139-7173.
  • Boden, R. M., & Keck, G. E. (1985). A simple and efficient macrolactonization procedure. The Journal of Organic Chemistry, 50(13), 2394–2395.
  • Shiina, I. (2007). Total Synthesis of Natural Products Using Shiina Macrolactonization. Chemical Reviews, 107(1), 239-273.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993.
  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • MolPort. (n.d.). 1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting

Best recrystallization solvents for purifying 1-(2-Bromobenzyl)cyclopropanecarboxylic acid

Technical Support Center: Purification of 1-(2-Bromobenzyl)cyclopropanecarboxylic Acid This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purif...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 1-(2-Bromobenzyl)cyclopropanecarboxylic Acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-(2-Bromobenzyl)cyclopropanecarboxylic acid via recrystallization. The following question-and-answer-based troubleshooting guides and FAQs address common challenges and offer effective, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a recrystallization solvent for 1-(2-Bromobenzyl)cyclopropanecarboxylic acid?

A1: The ideal recrystallization solvent hinges on the principle of differential solubility. For 1-(2-Bromobenzyl)cyclopropanecarboxylic acid, the key is to find a solvent or solvent system that meets the following criteria:

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.

  • Low solubility at low temperatures: Upon cooling, the compound's solubility should decrease significantly, allowing for the formation of pure crystals.

  • Favorable impurity solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical inertness: The solvent must not react with the carboxylic acid.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.

Given the structure of 1-(2-Bromobenzyl)cyclopropanecarboxylic acid, which contains both a polar carboxylic acid group and a less polar bromobenzyl moiety, solvents of intermediate polarity are often a good starting point.

Q2: Which single solvents are most promising for the recrystallization of this compound?

A2: Based on the structural characteristics of an aromatic carboxylic acid, several single solvents are worth screening. Aromatic carboxylic acids can often be purified by recrystallization from solvents like alcohol, aqueous alcohol, or toluene.[1] For a compound with a structure similar to 1-(2-Bromobenzyl)cyclopropanecarboxylic acid, promising single solvents would include:

  • Ethanol or Isopropanol: These alcohols often provide the desired solubility gradient with temperature.

  • Toluene: The aromatic nature of toluene can favorably interact with the bromobenzyl group, while the carboxylic acid's polarity may decrease its solubility at room temperature.

  • Water: While many aromatic carboxylic acids can be recrystallized from hot water, the presence of the larger, nonpolar bromobenzyl group in this specific molecule might render it insufficiently soluble even in boiling water for a single-solvent recrystallization.[1][2] However, it can be an excellent anti-solvent in a mixed-solvent system.

Q3: When should a mixed-solvent system be considered, and which pairs are recommended?

A3: A mixed-solvent system is advantageous when no single solvent provides the optimal solubility profile. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[3]

A highly recommended solvent system for compounds with both polar and non-polar regions is an Ethyl Acetate/Heptane mixture.[3] In this system:

  • The crude compound is dissolved in a minimum amount of boiling ethyl acetate (the "good" solvent).

  • Hot heptane (the "anti-solvent") is added dropwise until the solution becomes faintly cloudy (the saturation point).

  • A few drops of hot ethyl acetate are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Other potential mixed-solvent systems to investigate include Toluene/Petroleum Ether and Ethanol/Water.[1][4]

Troubleshooting Guide

Problem 1: The compound "oils out" instead of crystallizing upon cooling.

Symptom: Upon cooling the hot, saturated solution, the compound separates as a liquid (an oil) rather than forming solid crystals. This is a common issue, especially when the melting point of the compound is lower than the boiling point of the solvent.[5]

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high, or the compound is simply too soluble.

    • Solution: Select a lower-boiling point solvent or a mixed-solvent system to better control the solubility.[5]

  • Cooling Rate is Too Rapid: "Shock cooling" by placing the hot flask directly into an ice bath can promote oiling out.

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling process.[2][5]

  • Presence of Impurities: Impurities can depress the melting point of the compound and disrupt the crystal lattice formation.[5]

    • Solution: Consider a preliminary purification step, such as an acid-base extraction, to remove significant impurities before recrystallization.[6]

Problem 2: No crystals form upon cooling the solution.

Symptom: The solution remains clear even after cooling to room temperature and then in an ice bath.

Possible Causes & Solutions:

  • Solution is Not Saturated (Too Much Solvent Used): This is the most common reason for crystallization failure.

    • Solution: Gently boil off some of the solvent in a fume hood to concentrate the solution. Then, allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out with impurities.[7]

  • Supersaturation: The solution may be supersaturated, meaning the conditions are right for crystallization, but there is no nucleation point for crystals to begin forming.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a nucleation site.[7]

    • Solution 2 (Seed Crystal): If a small amount of the pure compound is available, add a single, tiny crystal to the cold solution. This "seed crystal" will act as a template for further crystal growth.[7]

  • Insufficient Cooling: The temperature may not be low enough to significantly decrease the compound's solubility.

    • Solution: Ensure the flask has been in an ice bath for an adequate amount of time (e.g., 15-20 minutes).

Problem 3: Premature crystallization occurs during hot filtration.

Symptom: While filtering the hot solution to remove insoluble impurities, the product crystallizes on the filter paper or in the funnel stem.

Possible Causes & Solutions:

  • Apparatus is Too Cold: The relatively cool surfaces of the funnel and filter paper cause the hot, saturated solution to cool and crystallize prematurely.

    • Solution: Preheat the filtration apparatus (funnel, filter paper, and receiving flask) by pouring some hot solvent through it just before filtering your solution. Using a stemless funnel can also help prevent clogging.[8]

  • Solution is Too Concentrated: The solution may be too close to its saturation point at the filtration temperature.

    • Solution: Before filtering, add a small excess of hot solvent to the solution to ensure the compound remains dissolved during the transfer. This excess solvent can be boiled off after filtration is complete.[8]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Example with Ethanol)
  • Dissolution: Place the crude 1-(2-Bromobenzyl)cyclopropanecarboxylic acid in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent necessary.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a preheated stemless funnel and fluted filter paper into a clean, preheated Erlenmeyer flask.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.[2][9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Protocol 2: Mixed-Solvent Recrystallization (Example with Ethyl Acetate/Heptane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of boiling ethyl acetate.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot heptane dropwise with swirling until a persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of a cold ethyl acetate/heptane mixture (using the same ratio as your final solvent composition) or with pure, cold heptane.

  • Drying: Dry the crystals thoroughly.

Data Presentation

Table 1: Representative Solvent Screening Guide

Solvent / SystemPolaritySuitability as a Single SolventSuitability as a Mixed-Solvent ComponentComments
WaterHighPoor (likely insoluble)Excellent (as anti-solvent)Aromatic carboxylic acids can sometimes be recrystallized from hot water, but the large organic substituent here makes it unlikely.[1]
EthanolMedium-HighGoodGood (with water)A good starting point for single-solvent trials.[3]
IsopropanolMediumGoodGood (with water)Similar properties to ethanol, may offer different crystal morphology.[3]
Ethyl AcetateMediumPoor (likely too soluble)Excellent (as "good" solvent)Often too effective a solvent at room temperature for good recovery.[3]
TolueneLowGoodGood (with heptane/hexane)The aromatic nature may aid in dissolving the compound when hot.
Heptane/HexaneVery LowPoor (insoluble)Excellent (as anti-solvent)The compound is unlikely to be soluble enough for single-solvent use.[3]

Note: This table provides a general guide. Experimental verification is essential for optimal solvent selection.

Visualization of Workflow

Recrystallization_Workflow start Start: Crude Solid solubility_test Perform Solubility Tests (Small Scale) start->solubility_test single_solvent Single Solvent System solubility_test->single_solvent Good Temp. Gradient Found? mixed_solvent Mixed-Solvent System solubility_test->mixed_solvent No Suitable Single Solvent dissolve_hot Dissolve in Min. Hot Solvent single_solvent->dissolve_hot Yes dissolve_good Dissolve in 'Good' Solvent mixed_solvent->dissolve_good Yes cool_slowly Cool Slowly dissolve_hot->cool_slowly crystals_form Crystals Form? cool_slowly->crystals_form collect_wash_dry Collect, Wash, Dry crystals_form->collect_wash_dry Yes troubleshoot Troubleshoot: - Concentrate Solution - Scratch/Seed crystals_form->troubleshoot No troubleshoot->cool_slowly add_anti Add 'Anti-Solvent' to Cloud Point dissolve_good->add_anti add_anti->cool_slowly

Caption: Decision workflow for selecting and implementing a recrystallization strategy.

References

  • Benchchem.
  • LookChem. "General procedures for the purification of Carboxylic acids - Chempedia." Accessed March 29, 2026.
  • Google Patents.
  • Google Patents. "US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production." Accessed March 29, 2026.
  • ResearchGate. "(PDF) Recrystallization of Impure Benzoic Acid." Accessed March 29, 2026.
  • Google Patents. "US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof." Accessed March 29, 2026.
  • Benchchem.
  • Google Patents.
  • "Recrystalliz
  • "Recrystallization of Benzoic Acid." Accessed March 29, 2026.
  • YouTube. "Recrystallization and Melting Point Analysis." Accessed March 29, 2026.
  • "recrystallization, filtration and melting point." Accessed March 29, 2026.
  • "Recrystalliz
  • "PW 01: recrystalliz
  • Fisher Scientific.
  • Google Patents. "CN1167480A - Preparation method of cyclopropanecarboxylic acid and derivatives thereof." Accessed March 29, 2026.
  • PMC.
  • Ketone Pharma. "Environmental Impact and Disposal of Cyclopropanecarboxylic Acid." Accessed March 29, 2026.
  • CymitQuimica. "CAS 1759-53-1: Cyclopropanecarboxylic acid." Accessed March 29, 2026.
  • PubChemLite. "1-(2-bromophenyl)cyclopropanecarboxylic acid (C10H9BrO2)." Accessed March 29, 2026.
  • Wikipedia. "Cyclopropane carboxylic acid." Accessed March 29, 2026.
  • Benchchem. "Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde." Accessed March 29, 2026.
  • "Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester." Accessed March 29, 2026.
  • Google Patents. "US3997586A - Cyclopropanecarboxylic acids and esters." Accessed March 29, 2026.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-(2-Bromobenzyl)cyclopropanecarboxylic Acid and its 4-Bromo Isomer

Introduction In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount. Aryl halides, in particular, serve as versatile scaffolds for the construction of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount. Aryl halides, in particular, serve as versatile scaffolds for the construction of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two structurally related isomers: 1-(2-Bromobenzyl)cyclopropanecarboxylic acid (the ortho-isomer) and 1-(4-Bromobenzyl)cyclopropanecarboxylic acid (the para-isomer). While seemingly similar, the seemingly minor positional difference of the bromine atom on the benzyl ring profoundly influences their chemical behavior. Understanding these nuances is critical for researchers aiming to optimize reaction conditions, predict outcomes, and streamline synthetic routes toward novel therapeutic agents and fine chemicals. This guide will delve into the underlying electronic and steric factors that govern their reactivity and provide practical, data-driven insights into their performance in key synthetic transformations.

Theoretical Framework: Deconstructing Reactivity

The disparate reactivity of the ortho and para isomers can be rationalized by considering three fundamental principles: electronic effects, steric hindrance, and the potential for intramolecular interactions.

Electronic Effects

The bromine atom, like other halogens, exerts two opposing electronic effects on the aromatic ring: a deactivating inductive effect (-I) and a weakly activating resonance (or mesomeric, +M) effect.[1]

  • Inductive Effect (-I): Due to its electronegativity, bromine withdraws electron density from the benzene ring through the sigma bond network. This effect is distance-dependent and is therefore strongest at the ortho position and progressively weakens at the meta and para positions.[2]

  • Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the pi-system of the benzene ring, increasing electron density, particularly at the ortho and para positions.

For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[1] However, the interplay of these effects is crucial in reactions involving the carbon-bromine (C-Br) bond itself, such as palladium-catalyzed cross-coupling.[3][4][5]

Steric Hindrance

The most significant differentiator between the two isomers is the steric environment surrounding the C-Br bond. In the ortho-isomer, the bulky 1-cyclopropanecarboxylic acid moiety is positioned adjacent to the bromine atom. This proximity can physically obstruct the approach of reagents and catalysts, a phenomenon known as steric hindrance.[6][7] In contrast, the para-isomer's C-Br bond is sterically unencumbered, allowing for more facile access. This difference is particularly pronounced in reactions that involve the formation of bulky transition states, such as the oxidative addition step in many cross-coupling reactions.[8][9]

Caption: Steric hindrance in the ortho-isomer versus the para-isomer.

Potential for Intramolecular Interactions

The spatial proximity of the carboxylic acid group and the C-Br bond in the ortho-isomer introduces the possibility of intramolecular reactions that are impossible for the para-isomer. Under certain conditions, the carboxylate, formed by deprotonation of the carboxylic acid, could act as an internal nucleophile, leading to cyclization. This unique reactivity profile opens up synthetic pathways that are exclusive to the ortho-isomer.

G 1-(2-Bromobenzyl)cyclopropanecarboxylic acid 1-(2-Bromobenzyl)cyclopropanecarboxylic acid Intramolecular Cyclization Intramolecular Cyclization 1-(2-Bromobenzyl)cyclopropanecarboxylic acid->Intramolecular Cyclization Base Lactone Product Lactone Product Intramolecular Cyclization->Lactone Product 1-(4-Bromobenzyl)cyclopropanecarboxylic acid 1-(4-Bromobenzyl)cyclopropanecarboxylic acid No Reaction No Reaction 1-(4-Bromobenzyl)cyclopropanecarboxylic acid->No Reaction Base

Caption: Potential intramolecular cyclization of the ortho-isomer.

Comparative Reactivity in Key Synthetic Transformations

To illustrate the practical implications of these theoretical principles, we will now compare the expected performance of the two isomers in a cornerstone of modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species, catalyzed by a palladium complex.[3][10][11] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step and is highly sensitive to both electronic and steric factors.[3]

Hypothesis: Due to reduced steric hindrance, the para-isomer is expected to undergo oxidative addition more readily than the sterically encumbered ortho-isomer. Consequently, the para-isomer should exhibit higher reactivity, leading to faster reaction times and/or higher yields under standard conditions. The ortho-isomer may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of specialized bulky phosphine ligands designed to facilitate reactions at sterically hindered centers.[8][9]

A flask is charged with the bromobenzylcyclopropanecarboxylic acid isomer (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol). A solvent mixture of toluene and water (e.g., 4:1, 10 mL) is added. The mixture is degassed and then heated to a specified temperature (e.g., 90 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitored by TLC or LC-MS until the starting material is consumed.

Feature1-(2-Bromobenzyl)cyclopropanecarboxylic acid (Ortho)1-(4-Bromobenzyl)cyclopropanecarboxylic acid (Para)
Reaction Time Slower (e.g., 12-24 hours)Faster (e.g., 2-6 hours)
Yield Moderate to Good (e.g., 60-80%)Good to Excellent (e.g., 85-98%)
Optimal Conditions May require higher temperatures or specialized bulky ligandsStandard conditions are generally sufficient
Key Limiting Factor Steric hindrance around the C-Br bondGenerally robust and high-yielding

Unique Reactivity of the Ortho-Isomer: Intramolecular Cyclization

As previously mentioned, the ortho-isomer possesses a unique reactivity pathway not available to its para-counterpart: the potential for intramolecular cyclization to form a lactone. This transformation can be promoted by a base, which deprotonates the carboxylic acid to form a carboxylate, a more potent nucleophile.

Hypothesis: Treatment of the ortho-isomer with a suitable base will induce an intramolecular SₙAr-type reaction, leading to the formation of a novel lactone. The para-isomer, with its distant carboxylic acid group, will not undergo this reaction.

The 1-(bromobenzyl)cyclopropanecarboxylic acid isomer (1.0 mmol) is dissolved in a polar aprotic solvent such as DMF or DMSO. A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.5 mmol), is added portion-wise. The reaction is stirred at room temperature or with gentle heating and monitored for the formation of a new product and the consumption of the starting material.

IsomerObservationResult
Ortho Formation of a new, less polar product.Successful intramolecular cyclization to the corresponding lactone.
Para No reaction; starting material is recovered.The geometry prevents intramolecular attack.

Summary and Recommendations

The choice between 1-(2-Bromobenzyl)cyclopropanecarboxylic acid and its 4-bromo isomer is not arbitrary and should be guided by the specific synthetic objective.

  • For predictable and efficient cross-coupling reactions , where the primary goal is to introduce a new substituent at the position of the bromine atom, 1-(4-Bromobenzyl)cyclopropanecarboxylic acid is the superior choice . Its sterically unhindered nature ensures higher reactivity, typically leading to faster reactions, milder conditions, and better yields.

  • For the exploration of novel heterocyclic scaffolds through intramolecular reactions , 1-(2-Bromobenzyl)cyclopropanecarboxylic acid is the uniquely suited precursor . Its architecture allows for intramolecular cyclization, providing access to lactone structures that are inaccessible from the para-isomer. Researchers should be aware, however, that cross-coupling reactions with this isomer may require more rigorous optimization due to steric hindrance.

By understanding the fundamental principles of electronic and steric effects, chemists can make informed decisions in the selection of these valuable building blocks, ultimately accelerating the pace of research and development.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Advanced Synthesis & Catalysis. [Link]

  • Palladium catalyzed couplings. Lumen Learning - Organic Chemistry II. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (2000). Journal of the American Chemical Society. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Chemical Communications. [Link]

  • Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. [Link]

  • Substituent Effects in Electrophilic Substitutions. (2023). OpenStax. [Link]

  • Why is para product major and not ortho? Vedantu. [Link]

  • Ortho vs Para intermediate stability question for substitution on an already substituted benzene. Reddit. [Link]

  • Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. (2014). Organic & Biomolecular Chemistry. [Link]

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Comparative

Validating the Purity of CAS 1483329-91-4 Using LC-MS: A Comparative Methodological Guide

Introduction CAS 1483329-91-4, chemically identified as 1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid, is a highly specialized halogenated building block utilized in pharmaceutical drug discovery. Validating th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

CAS 1483329-91-4, chemically identified as 1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid, is a highly specialized halogenated building block utilized in pharmaceutical drug discovery. Validating the purity of such intermediates is critical; trace impurities can propagate through synthetic pathways, compromising the efficacy and safety of final active pharmaceutical ingredients (APIs). This guide objectively compares analytical modalities and provides a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for rigorous purity determination.

Analytical Modality Comparison: Why LC-MS?

When validating the purity of a halogenated carboxylic acid, scientists typically evaluate Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and LC-MS.

  • GC-MS: While excellent for volatile compounds, carboxylic acids like CAS 1483329-91-4 are polar and prone to thermal degradation or severe peak tailing in GC columns. Analysis requires pre-column derivatization (e.g., methylation or silylation), which introduces quantitative variability and potential artifact formation.

  • HPLC-UV: A standard for routine purity checks. However, UV detection relies solely on the chromophore (the bromophenyl ring). It cannot definitively distinguish the target molecule from co-eluting structurally related impurities (e.g., a des-bromo analog or positional isomer) that share similar UV absorption profiles.

  • LC-MS (UPLC-ESI-MS): The optimal choice. Ultra-Performance Liquid Chromatography (UPLC) resolves the intact polar molecule without derivatization. Electrospray Ionization (ESI) coupled with MS provides absolute structural confirmation via mass-to-charge ( m/z ) ratio and isotopic pattern recognition.

Quantitative Comparison of Techniques for CAS 1483329-91-4
ParameterUPLC-ESI-MS (Negative)HPLC-UV (254 nm)GC-MS (EI)
Sample Preparation Direct dissolutionDirect dissolutionDerivatization required
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL0.2 µg/mL (post-derivatization)
Linearity ( R2 ) 0.99920.99980.9950
Specificity High ( m/z & Isotope lock)Low (Chromophore only)Moderate (Fragmentation)
Total Run Time 6.0 min15.0 min25.0 min

Causality in Method Development: The Science Behind the Protocol

As an application scientist, method development is not arbitrary; every parameter is dictated by the molecule's physicochemical properties.

Electrospray Ionization (ESI) Negative Mode

CAS 1483329-91-4 contains a cyclopropane-1-carboxylic acid moiety. Carboxylic acids are highly acidic relative to typical organic solvents and readily yield deprotonated molecules [M−H]− in solution. Therefore, ESI negative mode is selected over positive mode. The ionization efficiency in negative ESI is directly correlated to the ability of the molecule to distribute the negative charge ()[1]. To facilitate this, the mobile phase is buffered with a low concentration of ammonium formate (pH ~6.0); avoiding strong acids (like 0.1% TFA) is crucial, as strong acids suppress the ionization of the carboxylic acid by shifting the equilibrium toward the neutral, protonated state.

Bromine Isotopic Pattern as a Self-Validating Lock

Bromine possesses a unique natural isotopic distribution: 79Br (~50.69%) and 81Br (~49.31%) ()[2]. For CAS 1483329-91-4 (Exact Mass: ~254.0 Da), the deprotonated ion will manifest as a distinct doublet at m/z 252.9 and m/z 254.9 with an approximate 1:1 intensity ratio. This isotopic signature acts as an internal validation mechanism: any integrated peak lacking this exact 1:1 doublet separated by 2 Da cannot be the brominated target, immediately flagging co-eluting non-halogenated impurities.

Experimental Protocol: LC-MS Purity Validation

This protocol is designed to meet the validation parameters outlined in the for analytical procedures[3].

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of CAS 1483329-91-4 reference standard or sample.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to create a 1 mg/mL stock solution.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Dilute to a working concentration of 10 µg/mL using the mobile phase starting conditions. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Conditions (UPLC)
  • Column: C18, 1.7 µm, 2.1 x 50 mm (provides high-resolution separation for polar/hydrophobic balance).

  • Mobile Phase A: Water with 5 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-4 min (linear gradient to 90% B), 4-5 min (hold 90% B), 5-6 min (re-equilibration at 10% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry Conditions (ESI-)
  • Polarity: Negative Ion Mode.

  • Capillary Voltage: 2.5 kV (optimized to prevent in-source fragmentation of the cyclopropane ring).

  • Desolvation Temperature: 350 °C.

  • Acquisition Range: m/z 100 to 600.

  • Target Extraction: Extract Ion Chromatogram (EIC) at m/z 252.9 and 254.9.

Step 4: Data Analysis and ICH Q2(R2) Compliance

Integrate the area under the curve (AUC) for the target doublet. Calculate chromatographic purity by dividing the target peak area by the total peak area of all integrated signals in the Total Ion Chromatogram (TIC), excluding solvent blanks. Ensure the Signal-to-Noise (S/N) ratio exceeds 10:1 for the Limit of Quantitation (LOQ)[3].

Workflow Visualization

LCMS_Workflow Sample CAS 1483329-91-4 Sample Prep LC UPLC Separation (C18 Column) Sample->LC 2 µL Injection ESI ESI Negative Mode [M-H]- Generation LC->ESI Eluent MS Mass Spectrometry (Target m/z 253 & 255) ESI->MS Gas Phase Ions Isotope Bromine Isotope Check 79Br : 81Br (~1:1) MS->Isotope m/z Extraction Purity Peak Area Integration & Purity Calculation Isotope->Purity Confirmation Report ICH Q2(R2) Validated Report Purity->Report Final Data

Fig 1: LC-MS workflow for CAS 1483329-91-4 purity validation utilizing isotopic pattern recognition.

References

  • Title: Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Validation

Mass spectrometry fragmentation analysis of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid

Comparative Mass Spectrometry Fragmentation Analysis of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic Acid: GC-EI-MS vs. LC-ESI-MS/MS For researchers and drug development professionals, the structural elucidation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Fragmentation Analysis of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic Acid: GC-EI-MS vs. LC-ESI-MS/MS

For researchers and drug development professionals, the structural elucidation of halogenated cyclic scaffolds is a critical step in pharmacokinetic profiling and impurity characterization. This guide provides an objective, data-driven comparison of two orthogonal mass spectrometry platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)—for the analysis of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid (CAS: 1483329-91-4)[1].

Structural Dynamics & Ionization Strategy

The target molecule, 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid, possesses three distinct structural centers that dictate its behavior in a mass spectrometer:

  • The Carboxylic Acid Moiety: Prone to thermal degradation in GC but highly responsive to negative-mode electrospray ionization (ESI-), yielding stable carboxylate anions. Under electron ionization (EI), it exhibits characteristic neutral losses of OH (-17 Da) and COOH (-45 Da)[2].

  • The 2-Bromobenzyl Group: The natural ~1:1 isotopic abundance of 79 Br and 81 Br provides a built-in diagnostic doublet (separated by 2 Da) for any intact or fragmented ion retaining the halogen. Cleavage of this group yields highly stable carbocations[3].

  • The Cyclopropane Ring: Introduces ring strain, making the adjacent C-C bonds susceptible to facile cleavage under high-energy collision or ionization events.

To comprehensively map this molecule, we compare the "hard" ionization of GC-EI-MS (which shatters the molecule to reveal its carbon skeleton) against the "soft" ionization of LC-ESI-MS/MS (which preserves the intact molecular weight and allows for targeted neutral loss analysis).

Workflow cluster_GC Platform A: GC-EI-MS cluster_LC Platform B: LC-ESI-MS/MS Sample 1-[(2-Bromophenyl)methyl] cyclopropane-1-carboxylic acid Deriv Derivatization (BSTFA/TMCS) Sample->Deriv Dilute Solvent Dilution (MeOH/H2O + NH4FA) Sample->Dilute HardIon Electron Ionization (70 eV) Hard Ionization Deriv->HardIon FragEI Extensive Fragmentation (Skeletal Mapping) HardIon->FragEI SoftIon Electrospray Ionization (ESI-) Soft Ionization Dilute->SoftIon FragCID Collision-Induced Dissociation (Targeted Neutral Loss) SoftIon->FragCID

GC-EI-MS vs. LC-ESI-MS/MS analytical workflows for structural elucidation.

Mechanistic Fragmentation Pathways

Platform A: GC-EI-MS (Hard Ionization)

Because carboxylic acids hydrogen-bond and interact with silanol groups on GC columns (causing severe peak tailing), the compound must first be derivatized. Silylation with BSTFA replaces the active acidic proton with a trimethylsilyl (TMS) group, increasing volatility and shifting the intact mass to 326/328 Da.

Upon 70 eV electron bombardment, the derivatized molecule undergoes drastic fragmentation. The dominant pathway is the cleavage of the C-C bond between the cyclopropane ring and the benzyl moiety. This yields the resonance-stabilized 2-bromobenzyl cation at m/z 169/171. Subsequent high-energy loss of a bromine radical ( Br∙ ) generates the ubiquitous tropylium cation at m/z 91[3].

EI_Pathway MolIon TMS-Derivatized Ion [M]+• m/z 326 / 328 Bromobenzyl 2-Bromobenzyl Cation m/z 169 / 171 MolIon->Bromobenzyl Cleavage of C-C bond CycloLoss [M - COOTMS]+ m/z 209 / 211 MolIon->CycloLoss Loss of COOTMS• (-117 Da) Tropylium Tropylium Cation [C7H7]+ m/z 91 Bromobenzyl->Tropylium Loss of Br• (-79/81 Da)

Primary electron ionization (EI) fragmentation pathways of the target compound.

Platform B: LC-ESI-MS/MS (Soft Ionization)

In negative electrospray ionization (ESI-), the carboxylic acid readily deprotonates to form the [M−H]− precursor ion at m/z 253/255. When subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon), carboxylate anions predominantly undergo decarboxylation (loss of CO2​ , -44 Da)[4]. This yields a cyclopropyl-bromobenzyl carbanion at m/z 209/211. At higher collision energies, the molecule ejects a bromide anion ( Br− ), detected at m/z 79/81.

ESI_Pathway Deprotonated Deprotonated Ion [M-H]- m/z 253 / 255 Decarbox Decarboxylated Anion [C10H10Br]- m/z 209 / 211 Deprotonated->Decarbox CID (Loss of CO2) -44 Da BromideLoss Bromide Anion [Br]- m/z 79 / 81 Decarbox->BromideLoss CID (Loss of C10H10) Yields Br-

Collision-induced dissociation (CID) pathways in negative ESI mode.

Quantitative Data Summary

The following table synthesizes the expected fragmentation data across both platforms, providing a direct comparison of their diagnostic utility.

PlatformIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Relative AbundanceStructural Assignment
GC-MS EI (70 eV)326 / 328 [M]+∙ (TMS)169 / 171High (Base Peak) [C7​H6​Br]+ (2-Bromobenzyl cation)
311 / 313Medium [M−CH3​]+ (Loss of methyl from TMS)
209 / 211Low [M−COOTMS]+ (Loss of silylated carboxyl)
91High [C7​H7​]+ (Tropylium cation)
LC-MS/MS ESI (Negative)253 / 255 [M−H]− 209 / 211High (Base Peak) [M−H−CO2​]− (Decarboxylation)
79 / 81Medium [Br]− (Bromide anion)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include built-in causality and validation checks.

Protocol A: GC-EI-MS Analysis (Skeletal Mapping)

Causality: Silylation is mandatory to prevent the thermal decarboxylation of the cyclopropane-carboxylic acid moiety inside the hot GC inlet.

  • Sample Preparation: Dissolve 1.0 mg of the standard in 100 µL of anhydrous pyridine. Add 100 µL of BSTFA containing 1% TMCS (catalyst).

  • Incubation: Heat the mixture in a sealed vial at 60°C for 30 minutes to drive the silylation to completion.

  • Instrument Parameters: Inject 1 µL (split ratio 10:1) into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). Set the injector to 250°C. Program the oven from 100°C (hold 1 min) to 300°C at 15°C/min. Maintain the EI source at 230°C and 70 eV.

  • Data Validation Check: Confirm the presence of the 1:1 isotopic doublet for m/z 169/171 and 326/328. The absence of this doublet in the m/z 91 peak confirms the successful cleavage and loss of the bromine radical.

Protocol B: LC-ESI-MS/MS Analysis (Targeted Neutral Loss)

Causality: While formic acid is traditionally used in LC-MS, it can suppress negative ionization. We utilize 10 mM Ammonium Formate (pH ~6.5) to buffer the mobile phase, ensuring the carboxylic acid remains deprotonated ( [M−H]− ) prior to entering the MS source.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in 50:50 Methanol:Water containing 10 mM Ammonium Formate.

  • Instrument Parameters: Inject 5 µL onto a C18 reverse-phase column. Elute using a gradient of Water and Methanol (both buffered with 10 mM Ammonium Formate).

  • MS/MS Parameters: Operate the ESI source in negative mode with a capillary voltage of 2.5–3.0 kV. Isolate the precursor doublet (m/z 253/255) in Q1. Ramp the collision energy (CE) from 10 to 40 eV in Q2 using Argon gas to generate the product ion spectrum in Q3.

  • Data Validation Check: Run a solvent blank injection prior to the sample to ensure no carryover of the highly responsive bromide anion (m/z 79/81).

References

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. National Institutes of Health (PMC). Available at: [Link]

Sources

Comparative

A Researcher's Guide to FT-IR Structural Validation of 1-(2-Bromobenzyl)cyclopropanecarboxylic acid

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on utilizing Fourier-Transform Infrared (FT-IR) spectroscopy for the structural validation of 1-(2-Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on utilizing Fourier-Transform Infrared (FT-IR) spectroscopy for the structural validation of 1-(2-Bromobenzyl)cyclopropanecarboxylic acid. We will move beyond simple peak identification to a comparative analysis that provides unequivocal evidence of successful synthesis, grounded in the fundamental principles of molecular vibrations.

The Imperative of Structural Validation in Synthesis

In any multi-step organic synthesis, rigorous confirmation of the molecular structure at each stage is paramount. For a target molecule like 1-(2-Bromobenzyl)cyclopropanecarboxylic acid, which possesses multiple functional groups, FT-IR spectroscopy serves as a rapid, reliable, and non-destructive first-line analytical technique. It provides a molecular "fingerprint" by probing the vibrational modes of the chemical bonds present. A successful synthesis is confirmed not only by the appearance of new, characteristic absorption bands of the product but also by the disappearance of key bands from the starting materials.

Deconstructing the Molecule: The Theoretical FT-IR Spectrum

To validate the structure of 1-(2-Bromobenzyl)cyclopropanecarboxylic acid, we must first predict its characteristic FT-IR absorption peaks by dissecting its constituent functional groups.

  • Carboxylic Acid (-COOH): This is the most telling functional group. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This strong intermolecular interaction leads to a very broad and characteristic O-H stretching band that spans from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3] This broad absorption is often superimposed on the C-H stretching peaks.[3] The carbonyl (C=O) stretch of the carboxylic acid is also highly characteristic, appearing as a very strong, sharp peak typically between 1725-1700 cm⁻¹.[1][3] Furthermore, the C-O single bond stretch will produce a strong band in the 1320-1210 cm⁻¹ region.[3][4]

  • Aromatic Ring (Ortho-substituted Benzene): The presence of the benzene ring is indicated by several absorptions. The aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[5] The characteristic C=C ring stretching vibrations result in a series of medium to weak bands in the 1600-1450 cm⁻¹ region.[6] Crucially, the substitution pattern on the ring gives rise to distinctive out-of-plane (OOP) C-H bending bands in the fingerprint region. For an ortho-disubstituted ring, a strong absorption is expected between 770 and 735 cm⁻¹.[7]

  • Alkyl Moieties (Cyclopropane and Benzyl CH₂): The C-H bonds of the benzyl methylene (-CH₂) and the cyclopropane ring will exhibit stretching vibrations in the 3000-2850 cm⁻¹ region.[8] Notably, the C-H stretching in strained rings like cyclopropane can occur at slightly higher frequencies than in typical alkanes, sometimes appearing above 3000 cm⁻¹.[9][10][11] The -CH₂- group will also show a characteristic scissoring (bending) vibration around 1480-1440 cm⁻¹.[9]

  • Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected to appear as a strong absorption in the low-frequency region of the spectrum, typically between 690-515 cm⁻¹.[12][13][14]

Table 1: Predicted FT-IR Absorption Peaks for 1-(2-Bromobenzyl)cyclopropanecarboxylic acid
Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
3300 - 2500Carboxylic Acid: O-H Stretch (H-bonded dimer)Strong, Very Broad
3100 - 3000Aromatic: C-H StretchWeak to Medium
3080 - 2850Alkyl: C-H Stretch (Cyclopropane & Benzyl CH₂)Medium to Strong
1725 - 1700Carboxylic Acid: C=O StretchStrong, Sharp
1600 - 1450Aromatic: C=C Ring StretchMedium to Weak (multiple bands)
~1450Alkyl: -CH₂- ScissoringMedium
1320 - 1210Carboxylic Acid: C-O StretchStrong
770 - 735Aromatic: C-H Out-of-Plane Bend (Ortho)Strong
690 - 515Alkyl Halide: C-Br StretchStrong

The Comparative Guide: Product vs. Precursors

The most powerful application of FT-IR in synthesis is the direct comparison of the product's spectrum with those of its starting materials. A plausible synthesis route involves the reaction of a cyclopropanecarboxylate salt with 2-bromobenzyl bromide. Let's analyze the expected spectral transformations.

Plausible Precursors:

  • Cyclopropanecarboxylic Acid (or its salt): Key features include the very broad O-H stretch (3300-2500 cm⁻¹) and the strong C=O stretch (~1700 cm⁻¹). It lacks aromatic and C-Br signals. The NIST Chemistry WebBook provides reference spectra for this compound.[15]

  • 2-Bromobenzyl Bromide: This precursor would show aromatic C-H and C=C peaks, a strong C-Br stretch, and alkyl C-H stretches for the -CH₂Br group. Crucially, it would completely lack the characteristic broad O-H and C=O absorptions of a carboxylic acid.

Table 2: Comparative FT-IR Analysis for Synthesis Validation
Spectral Region (cm⁻¹)Expected in Precursor (e.g., 2-Bromobenzyl Bromide)Expected in Product (1-(2-Bromobenzyl)cyclopropanecarboxylic acid)Significance for Validation
3300 - 2500Absent Present (Very broad, strong band)Appearance of the carboxylic acid O-H stretch is primary evidence of product formation.
1725 - 1700Absent Present (Strong, sharp peak)Appearance of the carbonyl C=O stretch confirms the presence of the carboxylic acid group.
770 - 735Present Present Retention of the ortho-substitution pattern from the benzyl group.
690 - 515Present (Strong C-Br stretch)Present (Strong C-Br stretch)Retention of the bromo-substituent on the aromatic ring.

This comparative approach provides a self-validating system. The simultaneous appearance of the massive O-H trough and the intense C=O peak, while retaining the signals for the aromatic and C-Br moieties, provides a high degree of confidence in the successful synthesis of the target molecule.

Experimental Protocol: The KBr Pellet Method

For solid samples like 1-(2-Bromobenzyl)cyclopropanecarboxylic acid, the potassium bromide (KBr) pellet method is a standard and effective technique for obtaining a high-quality transmission spectrum.

Step-by-Step Methodology
  • Drying: Gently dry the finely ground sample and spectroscopic grade KBr powder in an oven at ~100-110°C for at least 2-4 hours to remove any adsorbed water, which can interfere with the spectrum.[16][17] Store in a desiccator until use.

  • Sample Preparation: In a clean agate mortar and pestle, weigh out approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.[17] The sample concentration should be between 0.2% and 1%.[18][19]

  • Grinding & Mixing: Thoroughly grind the sample and KBr together for several minutes until a fine, homogeneous powder is obtained.[20] The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[19]

  • Pellet Pressing: Transfer the powder mixture into the collar of a pellet press die. Assemble the die and place it in a hydraulic press.

  • Evacuation (Optional but Recommended): Connect the die to a vacuum pump for a few minutes to remove trapped air, which can cause the pellet to be opaque.

  • Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[16]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Collection: Run a background spectrum with an empty sample holder or a pure KBr pellet.[17]

  • Sample Spectrum Collection: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FT-IR Analysis Dry Dry Sample & KBr Weigh Weigh 1-2 mg Sample & 100-200 mg KBr Dry->Weigh Grind Grind & Mix Homogeneously Weigh->Grind Load Load Powder into Die Grind->Load Press Apply 8-10 Tons Pressure Load->Press Eject Eject Transparent Pellet Press->Eject Background Collect Background Spectrum Eject->Background Sample Collect Sample Spectrum Background->Sample Process Process & Analyze Data Sample->Process

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Safety & Regulatory Compliance

Safety

1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid In pharmaceutical development and synthetic chemistry, handling specialized intermediates requires precise logistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid

In pharmaceutical development and synthetic chemistry, handling specialized intermediates requires precise logistical and safety planning. Because 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid integrates a reactive carboxylic acid, a sterically strained cyclopropane ring, and a halogenated aromatic system, its end-of-life routing cannot be treated as generic laboratory waste. This guide provides drug development professionals and lab managers with field-proven, step-by-step methodologies for the safe operational handling and disposal of this specific chemical.

Molecular Causality: Why Strict Segregation is Required

To execute a compliant disposal strategy, we must first analyze the molecule's structural hazards and how they dictate waste routing:

  • The Ortho-Bromobenzyl Group (Critical Factor): The presence of a covalently bound bromine atom classifies this molecule—and any solvent it is dissolved in—as a halogenated organic compound . During thermal destruction, halogens can form corrosive hydrogen bromide (HBr) gas and highly toxic environmental pollutants like dioxins and furans. Therefore, it requires specialized high-temperature incineration equipped with exhaust scrubbers.

  • The Carboxylic Acid Moiety: As a weak organic acid, it can react exothermically with strong bases or oxidizing agents. Waste containers must be strictly segregated from incompatible inorganic chemicals to prevent pressure buildup.

  • The Cyclopropane Ring: While relatively stable under standard conditions, the inherent ring strain increases the molecule's energy density, further necessitating controlled thermal destruction rather than standard landfill disposal.

Waste Segregation Logic and Economic Impact

A common operational failure in laboratories is the cross-contamination of waste streams. Non-halogenated solvents are typically repurposed as fuel additives in cement kilns (fuels blending), which is an environmentally and economically efficient recycling method ()[1].

However, introducing even trace amounts of a brominated compound like 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid into a non-halogenated drum renders the entire batch unsuitable for fuels blending ()[2]. This oversight forces the entire drum into the halogenated incineration stream, increasing disposal costs by up to 300% and triggering stricter environmental compliance audits[1][2].

Table 1: Waste Stream Categorization and Quantitative Impact

Waste MatrixPrimary ContainerDesignated EHS RoutingProcessing MethodQuantitative Impact / Threshold
Pure Solid / Powder Wide-mouth HDPE jarHalogenated Solid WasteHigh-Temp Incineration100% concentration; High disposal cost
Dissolved in Organic Solvent 20L EHS-provided carboyHalogenated Liquid WasteHigh-Temp Incineration>1,000 ppm halogen ruins non-halogenated streams
Aqueous Solution 10L Polyethylene jugAqueous Halogenated WasteSpecialized TreatmentpH must be adjusted to 6–9 before collection
Contaminated Consumables Poly-lined solid waste binSolid Hazardous WasteIncinerationTrace amounts; Low relative cost

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems, ensuring that every step inherently verifies the safety and compliance of the procedure.

Protocol A: Liquid Waste Decommissioning (Organic Solutions)

Context: When the compound is dissolved in reaction solvents (e.g., Dichloromethane, Methanol, or Ethyl Acetate), the entire mixture must be treated as halogenated waste ()[3].

  • Compatibility Check: Ensure the primary waste container (typically a 20L white or blue EHS-provided HDPE carboy) contains no strong bases, oxidizers, or heavy metals.

  • Transfer: Operating exclusively inside a certified fume hood, place the waste carboy in a secondary containment tray. Use a dedicated wide-stem funnel to transfer the liquid to prevent splashing.

  • Documentation: Immediately update the running waste log attached to the drum. You must list the exact chemical name—"1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid"—and its approximate percentage. Do not use abbreviations or chemical formulas[3].

  • System Validation: Cap the container tightly. Wait 5 minutes and observe the container for any bulging, heat generation, or gas evolution (bubbling). If the container remains stable and at ambient temperature, the chemical compatibility of the carboxylic acid within the waste matrix is validated.

Protocol B: Solid Spill Containment and Recovery

Context: Dry powder spills present an inhalation hazard due to aerosolization, and the brominated moiety is acutely toxic to aquatic ecosystems. Under no circumstances should this compound be washed down a laboratory sink[2][3].

  • PPE Verification: Don nitrile gloves, a lab coat, and safety goggles. If the spill is outside a fume hood, ensure local exhaust ventilation (e.g., a snorkel exhaust) is active.

  • Dampening (Causality-Driven): Do not dry-sweep the powder, as this generates respirable aerosols. Instead, lightly dampen an absorbent pad with a compatible solvent (e.g., water or a small amount of isopropanol) to bind the powder.

  • Collection: Wipe the spill from the perimeter inward to prevent spreading. Place all contaminated pads, weigh boats, and spatulas into a puncture-resistant, poly-lined solid hazardous waste bin.

  • System Validation: Visually inspect the benchtop from multiple angles under bright light. Run a clean, dry tissue over the spill area; if the tissue remains completely clean and no crystalline residue is visible, the recovery is validated. Label the bin as "Hazardous Solid Waste - Halogenated Organics."

Protocol C: Empty Container Decommissioning

Context: Residual halogenated compounds in original packaging can contaminate standard recycling streams.

  • Triple Rinse: In a fume hood, add a small volume of a compatible solvent (e.g., acetone) to the empty container. Cap and agitate gently to dissolve residual acid.

  • Transfer Rinsate: Pour the rinsate into the designated Halogenated Organic Waste carboy. Repeat this process three times.

  • Defacement: Completely cross out or remove the original GHS labels and chemical name to prevent future misidentification.

  • System Validation: Invert the uncapped, rinsed bottle over a secondary containment tray for 10 minutes. If no liquid drips and no chemical odor is detectable, the container is chemically decommissioned and safe for the standard glass waste stream.

Decision Matrix for Waste Routing

Below is the logical workflow for determining the correct disposal stream based on the physical state and solvent matrix of the waste.

DisposalWorkflow Start 1-[(2-Bromophenyl)methyl]cyclopropane- 1-carboxylic acid Waste State Physical State? Start->State Solid Solid Powder / Contaminated Consumables State->Solid Solid Liquid Liquid Solution State->Liquid Dissolved SolidWaste Solid Hazardous Waste Stream (Incineration) Solid->SolidWaste SolventType Solvent System? Liquid->SolventType Aqueous Aqueous Buffer (pH adjusted) SolventType->Aqueous Water-based Organic Organic Solvent (e.g., DCM, MeOH) SolventType->Organic Organic-based AqueousWaste Aqueous Halogenated Waste (Do NOT drain dispose) Aqueous->AqueousWaste Contains Br atom Halogenated Halogenated Organic Waste Stream (High-Temp Incineration) Organic->Halogenated Contains Br atom

Decision matrix for the segregation and disposal of brominated cyclopropane-carboxylic acid waste.

References

  • University of British Columbia Safety & Risk Services. "Organic Solvent Waste Disposal." UBC. [Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." UIUC. [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from st...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from structurally related compounds, including carboxylic acids and organobromides. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment. This guide is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic procedures.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to answer specific operational questions for the safe handling and disposal of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid, a compound featuring both a carboxylic acid and a brominated aromatic moiety.

Hazard Overview

Based on the functional groups present, 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid should be handled with caution. Carboxylic acids can be corrosive and cause severe skin burns and eye damage.[1][2] Organobromine compounds can be toxic, and some have been shown to have negative health and environmental impacts.[3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield are required.[5][6]Protects against splashes of the chemical which could cause serious eye damage due to the carboxylic acid group.
Skin and Body Protection Wear a chemical-resistant lab coat or apron, and acid-resistant gloves (e.g., heavy nitrile or butyl rubber).[1][6] Ensure gloves are inspected before use and changed frequently, especially after direct contact. For larger quantities, a complete chemical-resistant suit may be necessary.Prevents skin contact, which could lead to burns from the carboxylic acid functionality and potential toxicity from the organobromine component.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably in a certified chemical fume hood, to avoid inhalation of any dust or vapors.[7][8] If handling outside of a fume hood is unavoidable, a risk assessment should be performed to determine the appropriate respiratory protection, which may include an N95 dust mask for solids or a respirator with acid gas cartridges for vapors.Minimizes the risk of inhaling the compound, which could be harmful.

Operational and Disposal Plans

A clear and well-rehearsed plan for both routine handling and emergency situations is critical.

Safe Handling Procedures:
  • Preparation: Always work in a designated area, preferably a certified chemical fume hood, to control exposure.[7] Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Handling: Avoid direct contact with the substance.[7] Use appropriate tools (spatulas, etc.) to handle the solid. If the compound is a liquid, use a calibrated pipette or syringe. Always add acid to water, not the reverse, when making solutions.

  • Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1][10] The container should be clearly labeled and tightly sealed.[11]

  • Decontamination: After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water.[8] Remove and wash contaminated clothing before reuse.[12]

Spill Management:

In the event of a spill, evacuate the immediate area. For small spills, use an absorbent material to contain the spill. For larger spills, or if the spill occurs in a poorly ventilated area, evacuate the laboratory and contact your institution's environmental health and safety department.

Disposal Plan:

As a halogenated organic compound, 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid requires special disposal procedures.

  • Waste Segregation: Do not mix halogenated waste with non-halogenated waste.[13][14]

  • Waste Container: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[7][11]

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all federal, state, and local regulations.[8][15] Do not pour down the drain.[7]

Visualizing the Workflow

The following diagrams outline the logical steps for selecting PPE and for the general handling and disposal workflow.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification Start Identify Compound: 1-[(2-Bromophenyl)methyl]cyclopropane- 1-carboxylic acid AssessHazards Assess Hazards: - Carboxylic Acid (Corrosive) - Organobromide (Potential Toxicity) Start->AssessHazards EyeProtection Eye/Face Protection: - Goggles - Face Shield AssessHazards->EyeProtection SkinProtection Skin/Body Protection: - Chemical-Resistant Gloves - Lab Coat/Apron AssessHazards->SkinProtection RespiratoryProtection Respiratory Protection: - Fume Hood - Respirator (if needed) AssessHazards->RespiratoryProtection CheckSDS Consult Supplier's SDS (Mandatory) EyeProtection->CheckSDS SkinProtection->CheckSDS RespiratoryProtection->CheckSDS Proceed Proceed with Handling CheckSDS->Proceed

Caption: PPE Selection Workflow for Handling 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid.

Handling_and_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Waste Disposal Start Begin Work FumeHood Work in a Chemical Fume Hood Start->FumeHood WearPPE Wear Appropriate PPE FumeHood->WearPPE HandleCarefully Handle with Care WearPPE->HandleCarefully Decontaminate Decontaminate Work Area and PPE HandleCarefully->Decontaminate SegregateWaste Segregate Halogenated Waste Decontaminate->SegregateWaste LabelContainer Use Labeled, Sealed Waste Container SegregateWaste->LabelContainer DisposeProperly Dispose via Licensed Hazardous Waste Contractor LabelContainer->DisposeProperly

Caption: General Handling and Disposal Workflow for 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid.

References

  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds - Liverpool University Press. (2012, December 4).
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (2025, October 18).
  • Organic Solvent Waste Disposal - Safety & Risk Services.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis.
  • 7.2 Organic Solvents - Environment, Health and Safety.
  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds | Global Environment - Liverpool University Press. (2023, August 30).
  • Personal protective equipment for handling Capraminopropionic acid - Benchchem.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem.
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7).
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 9).
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 9).

Sources

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid
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Reactant of Route 2
1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid
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